4-Bromo-2-fluoro-5-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGUFFYQTIQGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447670 | |
| Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550400-07-2 | |
| Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-fluoro-5-methylphenol chemical properties
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methylphenol: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its strategic combination of a phenolic hydroxyl group with three distinct substituents—a bromine atom, a fluorine atom, and a methyl group—creates a molecule with exceptional versatility for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The presence of both a fluorine and a bromine atom makes this intermediate particularly valuable, offering orthogonal reactivity and the ability to fine-tune pharmacokinetics in medicinal chemistry programs.
Chemical Identity and Physicochemical Properties
The unique substitution pattern on the phenol ring dictates the compound's physical and chemical behavior. The key identifiers and properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 550400-07-2[1] |
| Molecular Formula | C₇H₆BrFO[1] |
| Molecular Weight | 205.02 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Br)F)O[1] |
| InChI Key | QDGUFFYQTIQGAJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid | |
| Boiling Point | 229.0 ± 35.0 °C at 760 mmHg | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | 4°C, store under a dry, inert atmosphere (e.g., Nitrogen) |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves the selective bromination of a suitable precursor, such as 2-fluoro-5-methylphenol. The directing effects of the hydroxyl, methyl, and fluoro groups are critical considerations for achieving the desired regioselectivity. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The position para to the strongly activating hydroxyl group is the most sterically accessible and electronically favorable site for electrophilic substitution.
Representative Synthetic Protocol: Electrophilic Bromination
This protocol describes a general method for the synthesis of this compound.
Objective: To regioselectively introduce a bromine atom at the C4 position of 2-fluoro-5-methylphenol.
Materials:
-
2-fluoro-5-methylphenol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile, or a polar aprotic solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Standard workup and purification supplies (separatory funnel, sodium thiosulfate solution, brine, drying agent like MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of 2-fluoro-5-methylphenol in the chosen solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C using an ice bath to control the reaction's exothermicity.
-
Reagent Addition: Slowly add 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS) portion-wise to the stirred solution. The slight excess of the brominating agent ensures complete consumption of the starting material. A similar procedure using liquid bromine dissolved in the solvent can also be employed[2].
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Causality and Experimental Choices:
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine in a laboratory setting due to its solid nature, which makes it easier and safer to handle.
-
Temperature Control: Starting the reaction at 0°C is crucial to prevent over-bromination and the formation of undesired isomers. The strong activation by the hydroxyl group makes the aromatic ring highly susceptible to electrophilic attack.
-
Solvent Selection: A non-polar or moderately polar aprotic solvent like DCM is chosen to dissolve the starting material without interfering with the electrophilic bromination mechanism.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is defined by its three key functional sites: the phenolic hydroxyl group, the carbon-bromine bond, and the aromatic ring itself.
-
Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide. This allows for classic reactions such as Williamson ether synthesis (O-alkylation) and O-acylation to form esters, providing a straightforward way to modify the molecule's steric and electronic properties.
-
Carbon-Bromine Bond: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions . This is arguably the most powerful feature for drug development professionals.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a fundamental transformation in the synthesis of many pharmaceuticals.
-
Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.
-
-
Aromatic Ring: While the ring is substituted, further electrophilic aromatic substitution is possible, though the regiochemical outcome will be a complex interplay of the directing effects of the existing substituents.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated phenols are indispensable intermediates in the synthesis of bioactive compounds.[3] this compound is particularly valuable due to the strategic incorporation of fluorine.
-
Improved Pharmacokinetic Properties: The fluorine atom is a well-established bioisostere for a hydrogen atom but possesses unique electronic properties. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and modulate pKa, thereby increasing bioavailability.[4][5]
-
Intermediate for Targeted Therapies: Many modern therapeutics, especially kinase inhibitors for oncology, rely on highly substituted aromatic cores.[4] Fluorinated phenol derivatives have been shown to be key building blocks for potent and selective receptor tyrosine kinase inhibitors.[6] The ability to use the bromine handle for cross-coupling allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
-
Agrochemical Research: Similar to its role in pharmaceuticals, this compound can serve as a precursor for novel herbicides and fungicides, where halogenated phenolic structures often contribute to enhanced stability and biological efficacy.[3]
Spectroscopic Characterization Profile
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Phenolic Proton (OH): A broad singlet, typically between δ 5.0-7.0 ppm, which is exchangeable with D₂O. - Aromatic Protons (2H): Two distinct signals in the aromatic region (δ 6.8-7.5 ppm). One proton will appear as a doublet due to coupling with the fluorine atom (³JHF), and the other will appear as a singlet or a narrowly split signal. - Methyl Protons (CH₃): A sharp singlet around δ 2.1-2.3 ppm. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbons attached to oxygen and bromine will also be readily identifiable by their characteristic chemical shifts. |
| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic & Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-F Stretch: A strong, sharp absorption in the 1000-1250 cm⁻¹ region. - C-Br Stretch: An absorption in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak: A prominent molecular ion [M]⁺ peak will be observed at m/z 204 and an [M+2]⁺ peak at m/z 206 with nearly equal intensity (approx. 1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing one bromine atom. |
Safety, Handling, and Storage
As with all halogenated phenols, this compound must be handled with appropriate care. The GHS hazard classifications provide a clear directive for safe laboratory practices.
Table 4: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[1] |
| H312 | Harmful in contact with skin[1][7] |
| H332 | Harmful if inhaled[1] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[10]
-
Handling Practices: Avoid formation of dust. Wash hands thoroughly after handling.[8][9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
For long-term stability, storage at 4°C under an inert nitrogen atmosphere is recommended.
-
Keep away from strong oxidizing agents.[9]
Conclusion
This compound is a high-value, multifunctional intermediate for advanced chemical synthesis. The interplay of its hydroxyl, methyl, fluoro, and bromo substituents provides a rich platform for chemical modification. For scientists in drug discovery and development, its utility in cross-coupling reactions combined with the pharmacokinetic benefits imparted by the fluorine atom makes it a powerful tool for creating novel molecular entities with therapeutic potential. Proper understanding of its reactivity, handling requirements, and synthetic accessibility is key to leveraging its full potential in research and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
- Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).
- Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
- PubChem. (n.d.). 4-Bromo-2-methylphenol.
- Sigma-Aldrich. (n.d.). This compound.
- (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
- PubChem. (n.d.). This compound.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-4-methylphenol, 97%.
- Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
- (n.d.). chemical label this compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Aaronchem. (n.d.). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
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- 5. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-2-fluoro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 4-Bromo-2-fluoro-5-methylphenol, a substituted phenol of increasing interest in medicinal chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical data. Instead, it offers a holistic approach, detailing the interconnectedness of synthetic pathways, potential impurities, and the application of advanced spectroscopic techniques for unambiguous structural elucidation and purity assessment. This guide is designed to equip researchers with the necessary framework to confidently handle, analyze, and utilize this compound in their research endeavors. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed protocols and interpreting spectral data in the context of the molecule's unique electronic and steric environment.
Introduction: The Significance of this compound
This compound (CAS No. 550400-07-2) is a halogenated aromatic compound with a molecular formula of C₇H₆BrFO.[1] Its structure, featuring a phenol ring substituted with a bromine atom, a fluorine atom, and a methyl group, presents a unique combination of functionalities that make it a valuable intermediate in organic synthesis. The presence of ortho-fluorine to the hydroxyl group can influence the acidity and hydrogen bonding capabilities of the phenol, while the bromine atom provides a reactive handle for cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules.[2] The methyl group further modulates the electronic and steric properties of the aromatic ring. Understanding the precise structure and purity of this compound is paramount for its effective application in research and development, particularly in the design of novel pharmaceuticals and functional materials.
Synthesis and Potential Impurities: A Proactive Approach to Structural Verification
A patent for a related isomer, 2-bromo-4-fluoro-6-methylphenol, utilizes the diazotization of 2-methyl-4-fluoroaniline followed by hydrolysis to the corresponding phenol, which is then brominated.[3] A similar strategy could be envisioned for the synthesis of this compound.
Given these potential synthetic routes, a critical aspect of structural analysis is the identification of possible impurities. These can include:
-
Isomeric Impurities: Incomplete regioselectivity during the bromination step can lead to the formation of other brominated isomers.
-
Starting Material: Unreacted 2-fluoro-5-methylphenol may be present in the final product.
-
Di-brominated Species: Over-bromination could result in the formation of di-bromo-2-fluoro-5-methylphenol.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as any unreacted brominating agents or their byproducts, could be present.
A comprehensive analytical approach, as detailed in the following sections, is essential for the detection and quantification of these potential impurities.
Spectroscopic Characterization: A Multi-faceted Approach
The unambiguous structural elucidation of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
3.1.1. ¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
-
Aromatic Protons: The substitution pattern on the benzene ring will lead to specific splitting patterns for the remaining aromatic protons. We would expect to see two distinct aromatic signals, each likely appearing as a doublet or a more complex multiplet due to coupling with the fluorine atom. The electron-withdrawing effects of the bromine and fluorine atoms, along with the electron-donating effect of the methyl and hydroxyl groups, will influence the chemical shifts of these protons.
-
Methyl Protons: The methyl group protons will appear as a singlet, typically in the range of 2.0-2.5 ppm.
-
Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide to the NMR tube.
3.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The carbons adjacent to the bromine and oxygen atoms will also have characteristic chemical shifts.
-
Methyl Carbon: The methyl carbon will appear as a single peak in the aliphatic region of the spectrum, typically around 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| Aromatic CH | 6.8 - 7.5 | 110 - 140 | J(H,F), J(C,F) |
| Aromatic C-O | - | 150 - 160 | J(C,F) |
| Aromatic C-Br | - | 110 - 120 | |
| Aromatic C-F | - | 155 - 165 | ¹J(C,F) ≈ 240-250 Hz |
| Aromatic C-CH₃ | - | 130 - 140 | |
| Methyl (CH₃) | ~ 2.2 | ~ 20 | |
| Hydroxyl (OH) | Variable (broad) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
3.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general characterization, while DMSO-d₆ can be useful for observing the hydroxyl proton more clearly.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
D₂O Exchange: To confirm the hydroxyl proton signal, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the OH peak confirms its assignment.
Diagram 1: NMR Analysis Workflow
Caption: Workflow for the structural analysis of this compound using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol will appear as a strong band in the 1200-1260 cm⁻¹ region.
-
C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1250 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | 2850 - 2960 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Phenol) | 1200 - 1260 | Strong |
| C-F | 1000 - 1250 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
3.2.1. Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (204.96 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact ionization. Common fragmentation pathways for phenols include the loss of a hydrogen atom, loss of CO, and cleavage of the methyl group. The presence of the bromine and fluorine atoms will also influence the fragmentation, and ions corresponding to the loss of these halogens may be observed.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion Fragment | Notes |
| 204/206 | [C₇H₆BrFO]⁺ | Molecular ion peak (M⁺, M⁺+2) |
| 189/191 | [C₆H₃BrFO]⁺ | Loss of CH₃ |
| 125 | [C₇H₆FO]⁺ | Loss of Br |
| 97 | [C₆H₆FO]⁺ | Loss of CO from [C₇H₆FO]⁺ |
3.3.1. Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound as it allows for the separation of the compound from volatile impurities before detection by the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC. The GC column (e.g., a non-polar or medium-polarity capillary column) will separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each separated compound. The mass spectrum of the peak corresponding to this compound can then be analyzed to confirm its molecular weight and fragmentation pattern.
Diagram 2: Integrated Spectroscopic Analysis Workflow
Caption: An integrated workflow for the synthesis and structural confirmation of this compound.
Purity Assessment: Beyond Structural Confirmation
While spectroscopic techniques are excellent for structural elucidation, a comprehensive analysis also requires an assessment of the compound's purity. Chromatographic techniques are particularly well-suited for this purpose.
-
Gas Chromatography (GC): As used in GC-MS, GC with a Flame Ionization Detector (FID) can be used to determine the purity of the sample. The relative peak areas in the chromatogram can be used to estimate the percentage of the main component and any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for less volatile compounds or for detecting non-volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and a UV detector would be appropriate for analyzing this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The structural analysis of this compound is a critical step in ensuring its quality and suitability for research and development applications. This guide has outlined a comprehensive approach that integrates an understanding of the compound's synthesis with the application of modern analytical techniques. By combining the detailed information from NMR, IR, and MS, researchers can confidently confirm the structure of this versatile building block and assess its purity. The provided protocols and interpretation guidelines serve as a practical resource for scientists working with this and similar halogenated phenols. A thorough and multi-faceted analytical approach is not merely a quality control measure; it is a fundamental component of rigorous scientific investigation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Hughes, J. D., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(21), 9413-9423.
-
PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
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A Technical Guide to the NMR Spectroscopy of 4-Bromo-2-fluoro-5-methylphenol: A Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-Bromo-2-fluoro-5-methylphenol. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of NMR theory, substituent effects, and data from structurally related compounds to offer a detailed prediction and interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. This document serves as a valuable resource for the structural elucidation and characterization of this and similar halogenated phenolic compounds, which are of significant interest in medicinal chemistry and materials science. A detailed, field-proven protocol for sample preparation and data acquisition is also provided to facilitate the experimental verification of the predicted data.
Introduction
This compound is a substituted aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The precise arrangement of its substituents—a hydroxyl group, a methyl group, a bromine atom, and a fluorine atom—on the benzene ring gives rise to a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its structural verification and the study of its chemical properties. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-faceted analysis of its molecular structure.
This guide will provide a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are grounded in the well-established principles of substituent effects on the chemical shifts and coupling constants of aromatic systems. By understanding the interplay of the electron-donating and electron-withdrawing nature of the various functional groups, a robust interpretation of the expected NMR data can be formulated.
Predicted NMR Spectroscopic Data
The predicted NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects and comparison with data from analogous compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.1 - 7.3 | d | ~ 2-3 | H-6 |
| ~ 6.8 - 7.0 | d | ~ 8-9 | H-3 |
| ~ 5.0 - 6.0 | s (broad) | - | -OH |
| ~ 2.2 - 2.4 | s | - | -CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 (d, ¹JCF) | C-2 |
| ~ 145 - 150 | C-1 |
| ~ 130 - 135 | C-5 |
| ~ 125 - 130 (d, JCF) | C-3 |
| ~ 120 - 125 (d, JCF) | C-6 |
| ~ 110 - 115 (d, JCF) | C-4 |
| ~ 15 - 20 | -CH₃ |
Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -120 to -140 | m | - |
Scientific Rationale and Interpretation
The predicted NMR spectra are a direct consequence of the electronic environment of each nucleus, which is modulated by the neighboring substituents.
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, one for the phenolic proton, and one for the methyl group.
-
Aromatic Protons (H-3 and H-6): The benzene ring has two protons. The proton at the C-6 position is expected to resonate at a downfield chemical shift due to the deshielding effects of the adjacent bromine and hydroxyl groups. It is predicted to appear as a doublet due to coupling with the fluorine atom at C-2. The proton at the C-3 position will be shifted upfield relative to H-6 due to the electron-donating effect of the adjacent hydroxyl group and will also appear as a doublet due to coupling with the fluorine atom.
-
Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.[1]
-
Methyl Protons (-CH₃): The methyl protons are attached to the aromatic ring and are expected to appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the six aromatic carbons and one for the methyl carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons attached to the electronegative oxygen (C-1) and bromine (C-4) will be shifted downfield. The carbons bearing the methyl group (C-5) and the protons (C-3 and C-6) will have chemical shifts influenced by the combined electronic effects of all substituents.[2]
-
Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical upfield region for alkyl groups attached to an aromatic ring.
¹⁹F NMR Spectrum Interpretation
Fluorine-19 is a spin 1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[3]
-
Fluorine Chemical Shift: The chemical shift of the fluorine atom is sensitive to its electronic environment. For fluorophenols, the chemical shift is typically in the range of -120 to -140 ppm relative to CFCl₃. The signal is expected to be a multiplet due to coupling with the aromatic protons.
Experimental Protocols
To experimentally verify the predicted NMR data, the following protocols are recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Choosing the Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that dissolves the compound completely.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.
NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of scans: 1024 to 4096, due to the lower natural abundance and sensitivity of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 64 to 256.
-
Relaxation delay: 1-2 seconds.
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Features
Caption: A streamlined workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a detailed, predictive framework for understanding the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By applying the fundamental principles of NMR spectroscopy and substituent effects, a comprehensive interpretation of the expected spectral features has been presented. The included experimental protocols offer a clear path for the acquisition of empirical data to validate and refine these predictions. This guide is intended to be a valuable asset for researchers in synthetic chemistry, drug discovery, and materials science, aiding in the structural characterization and further investigation of this and related halogenated phenolic compounds.
References
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JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
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Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization
An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-Bromo-2-fluoro-5-methylphenol
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this halogenated phenol. We will explore the causality behind experimental choices and provide a framework for identifying and characterizing this compound using FT-IR spectroscopy.
This compound (Molecular Formula: C₇H₆BrFO, Molecular Weight: 205.02 g/mol ) is a substituted phenol derivative.[1] Such halogenated organic compounds often serve as crucial building blocks or intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The precise arrangement of its functional groups—a hydroxyl group (-OH), a methyl group (-CH₃), and halogen atoms (Br, F) on an aromatic ring—governs its chemical reactivity and physical properties.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. The method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, and rotating of chemical bonds).[4] By analyzing the absorption spectrum, one can identify the functional groups present in a molecule, making FT-IR a rapid and highly sensitive tool for structural confirmation and quality control.
This guide will first detail the expected vibrational modes of this compound based on its unique structure. Subsequently, a robust, field-proven experimental protocol for acquiring a high-quality FT-IR spectrum using the potassium bromide (KBr) pellet method is presented, followed by a thorough interpretation of the spectral data.
Molecular Structure and Predicted Vibrational Modes
The FT-IR spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The key structural components are:
-
Phenolic O-H Group: This group gives rise to a characteristic O-H stretching vibration.
-
Aromatic Ring: The benzene ring has C-H stretching, C=C stretching, and C-H out-of-plane bending vibrations.
-
Methyl Group (C-H): The methyl group exhibits both symmetric and asymmetric C-H stretching and bending vibrations.
-
C-O Bond: The bond between the phenolic oxygen and the aromatic ring has a distinct stretching vibration.
-
Halogen Substituents (C-F and C-Br): The carbon-fluorine and carbon-bromine bonds produce stretching vibrations in the lower frequency "fingerprint" region of the spectrum.
The specific substitution pattern on the aromatic ring influences the exact frequencies of these vibrations. The presence of both electron-donating (-OH, -CH₃) and electron-withdrawing (-F, -Br) groups creates a unique electronic environment that finely tunes the bond strengths and, consequently, their absorption frequencies.[2]
Experimental Protocol: Acquiring the FT-IR Spectrum
For a solid sample like this compound, the KBr pellet method is a standard and reliable technique for transmission FT-IR analysis.[5] This method involves dispersing the analyte in a solid matrix of potassium bromide, which is transparent to infrared radiation in the typical analysis range (~4000-400 cm⁻¹).[6]
Rationale for KBr Pellet Method
The primary objective of sample preparation in transmission FT-IR is to create a thin, uniform sample that allows sufficient infrared light to pass through to the detector.[7] For solid samples, direct analysis is often impossible due to excessive scattering of the IR beam by the crystalline structure. The KBr pellet method overcomes this by grinding the sample to a particle size smaller than the wavelength of the incident IR radiation, which minimizes scattering.[8] The high pressure applied during pellet formation causes the plastic-like KBr to flow, encapsulating the sample in a solid, transparent matrix.[5]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of this compound using an agate mortar and pestle. The goal is to achieve a fine, uniform powder.[9]
-
Add approximately 100-200 mg of high-purity, dry FT-IR grade potassium bromide (KBr) powder to the mortar.[6]
-
Expert Insight: KBr is hygroscopic; moisture absorption can introduce broad O-H absorption bands around 3400 cm⁻¹ and a smaller band around 1640 cm⁻¹, potentially obscuring sample features.[5] It is crucial to use desiccated KBr and minimize exposure to the atmosphere.
-
Briefly but thoroughly mix the sample and KBr by grinding them together.[9]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.[11]
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as instrumental responses.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
FT-IR Spectrum Interpretation of this compound
The following table outlines the predicted characteristic absorption bands for this compound. The assignments are based on established FT-IR correlation tables and an understanding of how the molecular structure influences vibrational frequencies.[13][14][15]
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |
| 3550 - 3200 | Strong, Broad | O-H Stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group in phenols.[14] The broadening is due to intermolecular hydrogen bonding in the solid state. |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | These bands, appearing just above 3000 cm⁻¹, are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[4] |
| 2980 - 2870 | Medium to Weak | Methyl C-H Stretch | These absorptions correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group. |
| 1600 - 1585 & 1500 - 1400 | Medium to Strong | C=C Aromatic Ring Stretch | Aromatic rings typically show a pair of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[4] The exact positions are sensitive to the substitution pattern. |
| 1470 - 1430 | Medium | C-H Bend (Methyl) | This absorption arises from the asymmetric bending (scissoring) vibration of the methyl group. |
| 1390 - 1310 | Strong | O-H Bend | In-plane bending of the phenolic O-H group often appears in this region, sometimes coupled with C-O stretching. |
| 1260 - 1180 | Strong | C-O Stretch (Phenolic) | The stretching vibration of the C-O bond in phenols is typically strong and found in this range.[16] |
| 1150 - 1000 | Strong | C-F Stretch | The carbon-fluorine bond is highly polar, resulting in a strong absorption band. Its position can vary but is reliably found in the upper fingerprint region. |
| 880 - 800 | Strong | C-H Out-of-Plane Bend | The position of this strong band is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, this absorption is expected in this region. |
| 650 - 550 | Medium to Strong | C-Br Stretch | The carbon-bromine stretching vibration occurs at lower frequencies due to the larger mass of the bromine atom. |
Conclusion
This guide provides a detailed framework for the FT-IR analysis of this compound. By understanding the relationship between the molecular structure and its vibrational spectrum, researchers can confidently apply the principles and protocols outlined herein. The predicted spectral data serves as a robust reference for compound identification and quality assessment. The successful application of FT-IR spectroscopy, grounded in sound experimental technique and careful interpretation, remains a cornerstone of modern chemical and pharmaceutical research.
References
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
International Journal of Scientific & Advanced Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]
- Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 134-151.
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
University of Toronto. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
-
ResearchGate. (n.d.). FT/IR spectra of bis 8, 8′ [5-((4-bromo-3-methylphenyl) diazenyl).... Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
International Journal of Advanced Engineering and Management Research. (2020). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. Retrieved from [Link]86523171_ijaemr_13.pdf)
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physical and chemical properties of 4-Bromo-2-fluoro-5-methylphenol
An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylphenol
Abstract
This compound is a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Its unique substitution pattern—featuring a hydroxyl group, a methyl group, and two different halogens—provides a rich chemical scaffold for creating complex molecules. The interplay between the electron-donating and electron-withdrawing groups on the phenol ring dictates its reactivity and makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic pathway, expected reactivity, detailed spectroscopic characterization protocols, and safety considerations. By synthesizing data from public databases and drawing logical inferences from closely related analogues, this document serves as a foundational resource for researchers looking to incorporate this molecule into their synthetic programs.
Molecular Identity and Physicochemical Properties
This compound, identified by CAS Number 550400-07-2 , is a substituted phenol. The core of its utility lies in the specific arrangement of its functional groups, which allows for regioselective chemical transformations. The fluorine atom at the ortho position and the bromine atom at the para position to the hydroxyl group create a unique electronic and steric environment.
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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; H_O [label="H", fontcolor="#202124"]; F1 [label="F", fontcolor="#34A853"]; Br1 [label="Br", fontcolor="#FBBC05"]; C_Me [label="C", fontcolor="#202124"]; H1_Me [label="H", fontcolor="#202124"]; H2_Me [label="H", fontcolor="#202124"]; H3_Me [label="H", fontcolor="#202124"]; H_C3 [label="H", fontcolor="#202124"]; H_C6 [label="H", fontcolor="#202124"];
// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O1 [pos="0,2.5!"]; H_O [pos="-0.5,3!"]; F1 [pos="-2.4,1.25!"]; Br1 [pos="0,-2.7!"]; C_Me [pos="2.5,-1.25!"]; H1_Me [pos="2.4,-2.2!"]; H2_Me [pos="3.2,-1.1!"]; H3_Me [pos="2.8,-0.5!"]; H_C3 [pos="-2.2,-1.25!"]; H_C6 [pos="2.2,1.25!"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- O1; O1 -- H_O; C2 -- F1; C4 -- Br1; C5 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C3 -- H_C3; C6 -- H_C6;
// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0.75!"]; p2 [pos="-0.65,0!"]; p3 [pos="0,-0.75!"]; p4 [pos="0.65,0!"]; p1 -- p2 -- p3 -- p4 -- p1 [style=invis]; // Invisible edges to form a circle } Caption: 2D Structure of this compound.
Core Identifiers and Computed Properties
While extensive experimental data for this specific molecule is not widely published, computational models provide reliable estimates for its fundamental properties. These are crucial for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 550400-07-2 | PubChem[1] |
| Molecular Formula | C₇H₆BrFO | PubChem[1] |
| Molecular Weight | 205.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1=CC(=C(C=C1Br)F)O | PubChem[1] |
| InChIKey | QDGUFFYQTIQGAJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Predicted) | 2.7 | PubChem[1] |
| Density (Predicted) | 1.646 ± 0.06 g/cm³ | Echemi[2] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Comparison with Structural Analogues
To establish a reasonable expectation for the experimental physical properties of this compound, it is instructive to compare it with its non-fluorinated and non-brominated analogues. The introduction of fluorine typically increases boiling point and density, while bromine significantly raises both melting point and boiling point.
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-Bromo-2-methylphenol | 66 - 69 | Decomposes | Slightly soluble in water, soluble in organic solvents[3] |
| 4-Fluoro-2-methylphenol | 37 - 38 | Not Available | Not specified |
| This compound | Estimated: 70 - 90 | Estimated: >220 | Predicted: Low in water, high in polar organic solvents |
Note: Values for the title compound are expert estimations based on structural similarities and established physicochemical trends.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical and industrially scalable synthesis of this compound would likely start from the commercially available precursor, 2-fluoro-5-methylphenol. The key transformation is the regioselective bromination of the aromatic ring. The hydroxyl group is a powerful ortho-, para-director. With the ortho position blocked by fluorine and the other ortho position sterically hindered by the adjacent methyl group, bromination is strongly directed to the para position.
A standard laboratory-scale protocol would involve the electrophilic substitution using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
dot digraph "synthesis_workflow" { graph [fontname="sans-serif", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="sans-serif", fontsize=12, color="#4285F4"];
// Nodes start [label="Start: 2-Fluoro-5-methylphenol"]; dissolve [label="Dissolve in Solvent\n(e.g., CH₂Cl₂, CCl₄, or Acetic Acid)"]; cool [label="Cool Reaction Mixture\n(0-5 °C)"]; add_br [label="Add Brominating Agent\n(e.g., N-Bromosuccinimide or Br₂)"]; react [label="Stir at Low Temperature\n(Allow to warm to RT)"]; quench [label="Quench Reaction\n(e.g., with aq. Na₂S₂O₃)"]; extract [label="Work-up & Extraction\n(e.g., with Ethyl Acetate)"]; purify [label="Purification\n(Column Chromatography or Recrystallization)"]; product [label="Product: this compound", shape=Mdiamond, fillcolor="#E8F0FE"];
// Edges start -> dissolve; dissolve -> cool; cool -> add_br; add_br -> react; react -> quench; quench -> extract; extract -> purify; purify -> product; } Caption: Proposed workflow for the synthesis of this compound.
Expected Chemical Reactivity
The reactivity of the phenol ring is governed by the cumulative electronic effects of its substituents:
-
-OH (Hydroxyl): Strongly activating, ortho-, para-directing.
-
-CH₃ (Methyl): Weakly activating, ortho-, para-directing.
-
-F (Fluoro): Weakly deactivating (inductive effect), ortho-, para-directing (resonance effect).
-
-Br (Bromo): Weakly deactivating (inductive effect), ortho-, para-directing (resonance effect).
The combined activating effect of the -OH and -CH₃ groups generally outweighs the deactivating effects of the halogens, making the ring susceptible to further electrophilic aromatic substitution, although under more forcing conditions than phenol itself. The remaining open positions on the ring (positions 3 and 6) are electronically and sterically distinct, allowing for potential regioselective functionalization.
Furthermore, the carbon-bromine bond is a key functional handle for a variety of powerful C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions .[3] This versatility is a primary reason for its utility as a synthetic intermediate. The phenolic hydroxyl group can also be alkylated or acylated to introduce further diversity.
Spectroscopic Characterization Protocols
Accurate structural confirmation is paramount. The following sections describe the expected spectral features and provide generalized protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
-
Phenolic Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm. Its chemical shift can be concentration-dependent and the peak will disappear upon D₂O exchange.
-
Aromatic Protons: Two singlets are expected due to the substitution pattern.
-
One singlet corresponding to the proton at C-6 (ortho to -OH, meta to -Br), likely around δ 6.8-7.0 ppm.
-
One singlet corresponding to the proton at C-3 (ortho to -F, meta to -OH), likely further downfield around δ 7.1-7.3 ppm.
-
-
Methyl Protons (-CH₃): A sharp singlet, typically in the range of δ 2.2-2.4 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
-
Approximately 7 distinct carbon signals are expected.
-
The carbons directly attached to electronegative atoms will be the most deshielded (downfield): C-OH (~150-155 ppm, with C-F coupling), C-F (~155-160 ppm, large C-F coupling), and C-Br (~110-115 ppm).
-
The methyl carbon will appear at the most upfield position (~15-20 ppm).
Standard Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field spectrometer.
-
Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (typically to residual solvent signals or TMS).
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign all signals to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Expected Characteristic IR Absorption Bands (ATR):
-
O-H Stretch (Phenolic): A broad, strong band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.
-
C-F Stretch: A strong, characteristic band in the 1000-1100 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.
Standard Protocol for FT-IR Analysis:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 204 and 206, with a characteristic ~1:1 intensity ratio. This distinctive "doublet" is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This is a critical diagnostic feature.
-
Key Fragments: Expect fragmentation patterns common to phenols, such as the loss of CO (M-28) and potentially the loss of Br radical (M-79/81).
Standard Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) interface for volatile compounds or via direct infusion for less volatile ones.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the isotopic pattern and fragmentation to further validate the structure.
Applications in Research and Drug Development
While specific applications of this compound are not yet widely documented in peer-reviewed literature, its structural motifs are highly relevant in medicinal chemistry.
-
Scaffold for Bioactive Molecules: Halogenated phenols are common precursors in the synthesis of a wide range of pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for building molecular complexity.[3]
-
Tyrosine Kinase Inhibitors: The substituted phenyl ring is a core component in many tyrosine kinase inhibitors used in cancer therapy. The specific halogenation pattern can be tuned to achieve selectivity and potency.
-
Agrochemicals: Brominated phenols are also used as intermediates in the development of herbicides and fungicides.[3]
The value of this compound lies in its potential as a readily modifiable building block for creating libraries of new chemical entities for screening in drug discovery and materials science programs.
Safety and Handling
GHS Hazard Classification: Based on data submitted to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1]
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory area.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a chemical intermediate with considerable untapped potential. Its well-defined structure, featuring multiple, orthogonally reactive sites, makes it an attractive building block for synthetic chemists. While detailed experimental characterization is still emerging in public literature, this guide provides a robust framework based on established chemical principles, computational data, and analysis of structural analogues. By outlining its properties, a logical synthetic approach, expected analytical signatures, and essential safety protocols, this document equips researchers with the foundational knowledge required to safely and effectively utilize this compound in their pursuit of novel chemical innovation.
References
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899743, this compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. Retrieved from [Link]
- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_322695594
-
Chemical Label Search. (n.d.). Chemical Label for this compound. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-2-methylphenol in the NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
iChemical. (n.d.). 4-Bromo-2-methylphenol, CAS No. 2362-12-1. Retrieved from [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
IndiaMART. (n.d.). 4- Bromo-2- methylphenol API. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228638, 2-Bromo-5-methylphenol. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
-
SpectraBase. (n.d.). MS (GC) of 4-Bromo-2-methoxy-5-methylphenol. Retrieved from [Link]
Sources
electrophilic aromatic substitution of 4-Bromo-2-fluoro-5-methylphenol
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-2-fluoro-5-methylphenol
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles governing reactivity and regioselectivity in a polysubstituted aromatic system. We will dissect the synergistic and competitive directing effects of the hydroxyl, methyl, fluoro, and bromo substituents, offering predictive analysis for key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Each section combines theoretical elucidation with field-proven, step-by-step experimental protocols, emphasizing the causal relationships behind methodological choices and incorporating self-validating checkpoints for experimental integrity.
The Substrate: A Molecular Profile of this compound
This compound (C₇H₆BrFO) is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution is governed by the complex interplay of four distinct substituents on the phenol ring. Understanding the electronic and steric nature of these groups is paramount to predicting and controlling reaction outcomes.
The IUPAC name for the substrate is this compound.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO | PubChem[2] |
| Molecular Weight | 205.02 g/mol | PubChem[2] |
| CAS Number | 550400-07-2 | PubChem[2] |
| Appearance | Typically a solid | General Knowledge |
The core challenge and synthetic opportunity of this molecule lies in the directing effects of its substituents, summarized below.
| Substituent | Position | Electronic Effect | Classification | Directing Effect |
| -OH (Hydroxyl) | 1 | Strong Resonance Donor (-R), Inductive Acceptor (-I) | Strong Activator | ortho, para |
| -F (Fluoro) | 2 | Weak Resonance Donor (-R), Strong Inductive Acceptor (-I) | Weak Deactivator | ortho, para |
| -Br (Bromo) | 4 | Weak Resonance Donor (-R), Inductive Acceptor (-I) | Weak Deactivator | ortho, para |
| -CH₃ (Methyl) | 5 | Inductive Donor (+I), Hyperconjugation | Weak Activator | ortho, para |
The Decisive Factor: Regioselectivity and Substituent Influence
Electrophilic aromatic substitution reactions proceed via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[3] The first step is the rate-determining step, and its transition state energy is heavily influenced by the substituents present on the ring.[3]
Analysis of Directing Effects
In a polysubstituted ring, the position of electrophilic attack is determined by the consensus of the directing effects, with the most powerful activating group exerting dominant control.[4]
-
The Dominant Director (-OH): The hydroxyl group is the most powerful activating group on the ring. Its strong resonance donation of an electron pair stabilizes the positive charge in the arenium ion, dramatically increasing the reaction rate compared to benzene.[5] It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.
-
Reinforcing Director (-CH₃): The methyl group is a weak activator and also directs ortho (C4, C6) and para (C1).
-
Competing Directors (-F, -Br): The halogens are deactivators due to their strong inductive electron withdrawal, yet they are ortho, para directors because of their ability to donate a lone pair via resonance to stabilize the arenium ion. The fluoro group directs to C3 and the bromo group also directs to C3.
The Verdict on Regioselectivity: The directing effects of the powerful hydroxyl group and the reinforcing methyl group converge on the C6 position. The C2 and C4 positions are already substituted. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C6 position . This is further supported by steric considerations; the C6 position is relatively unhindered, whereas the C3 position is sterically crowded, located between the fluoro and bromo substituents.[4][6]
Caption: Predicted regioselectivity of electrophilic attack on this compound.
Key Electrophilic Aromatic Substitution Reactions
The following sections detail the application of these principles to specific, high-impact EAS reactions.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a critical functional group for further synthetic transformations. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[7]
Causality Behind Experimental Choices:
-
Mixed Acid: Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of undesired byproducts from oxidative side reactions.
Predicted Product: 6-Nitro-4-bromo-2-fluoro-5-methylphenol.
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (10 volumes). Cool the flask in an ice-salt bath to 0 °C.
-
Acid Addition: Slowly add concentrated H₂SO₄ (2.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Nitration: In a separate flask, prepare the nitrating mixture by carefully adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.0 eq) at 0 °C. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion (typically 1-2 hours).
-
Workup: Once complete, slowly pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction & Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water (2x) and saturated NaHCO₃ solution (2x, until effervescence ceases) to neutralize residual acid.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-Nitro-4-bromo-2-fluoro-5-methylphenol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: Experimental workflow for the nitration of this compound.
Halogenation (Bromination)
Further halogenation of the substrate can be achieved using elemental bromine in the presence of a Lewis acid catalyst, or more conveniently, a less harsh reagent like N-Bromosuccinimide (NBS).
Causality Behind Experimental Choices:
-
Solvent: Acetic acid is a common solvent for bromination as it is polar enough to dissolve the reagents but does not strongly compete with the aromatic ring for the electrophile.
-
Catalyst: While a Lewis acid like FeBr₃ can be used, it may not be necessary given the highly activated nature of the phenol. For sensitive substrates, avoiding strong Lewis acids minimizes side reactions. Using NBS provides a low concentration of Br₂ in situ, offering better control.
Predicted Product: 6,x-Dibromo-2-fluoro-5-methylphenol (The position of the second bromine atom would depend on forcing conditions, but initial bromination is at C6). For this guide, we focus on monobromination at the most activated site. Predicted product: 6-Bromo-4-bromo-2-fluoro-5-methylphenol , which simplifies to 4,6-Dibromo-2-fluoro-5-methylphenol .
Materials & Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (CH₃COOH)
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in glacial acetic acid (10 volumes) in a round-bottom flask at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): Follow the reaction's progress by TLC.
-
Workup: Pour the reaction mixture into cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Quenching: Wash the combined organic extracts (or the redissolved precipitate) with a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).
-
Washing & Drying: Subsequently, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification & Characterization: Purify the crude product via column chromatography or recrystallization. Confirm the structure of 4,6-Dibromo-2-fluoro-5-methylphenol by spectroscopic methods.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction is typically performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) and is notably reversible.[8]
Causality Behind Experimental Choices:
-
Fuming H₂SO₄: This provides a high concentration of the active electrophile, SO₃.
-
Reversibility: The C-S bond can be cleaved in the presence of hot, dilute acid. This property can be synthetically useful, allowing the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles before being removed.[8][9]
Predicted Product: 4-Bromo-2-fluoro-5-methyl-6-hydroxybenzenesulfonic acid.
Materials & Reagents:
-
This compound
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
Setup: Place this compound (1.0 eq) in a dry round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly and carefully add fuming sulfuric acid (3.0 eq) to the flask with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Monitoring (Self-Validation): The reaction can be monitored by taking a small aliquot, quenching it in water, and analyzing by HPLC, as TLC is difficult for highly polar sulfonic acids.
-
Workup: Cool the reaction mixture back to 0 °C and pour it carefully onto a large amount of crushed ice.
-
Precipitation: The sulfonic acid product is often insoluble in the highly acidic aqueous solution and may precipitate. "Salting out" by adding saturated NaCl solution can further encourage precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Drying: Dry the product in a vacuum oven. The product is often isolated as a hydrate and may not require further purification.
-
Characterization: Confirm the structure via NMR (in D₂O or DMSO-d₆) and IR (which will show characteristic S=O stretches).
Friedel-Crafts Acylation
Friedel-Crafts reactions are fundamental for forming C-C bonds with aromatic rings.[10] However, they present significant challenges with phenol substrates. The lone pairs on the phenolic oxygen coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[10]
Causality Behind Experimental Choices:
-
Protecting Group Strategy: To circumvent the deactivation issue, a common and highly recommended strategy is to first protect the hydroxyl group, typically as an ester (e.g., acetate) or an ether. This prevents coordination with the Lewis acid. The protecting group can be removed in a subsequent step.
-
Stoichiometry of Catalyst: Acylation requires more than a stoichiometric amount of AlCl₃ because the catalyst coordinates with the product ketone as well as the acyl chloride.
Predicted Product (after deprotection): 1-(6-Hydroxy-5-bromo-3-fluoro-2-methylphenyl)ethan-1-one.
Caption: Multi-step workflow for Friedel-Crafts acylation of the subject phenol.
Summary and Outlook
The is a predictable and controllable process, primarily governed by the powerful activating and directing effect of the hydroxyl group. This leads to a strong preference for substitution at the C6 position.
| Reaction | Electrophile | Typical Conditions | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0 °C | 6-Nitro-4-bromo-2-fluoro-5-methylphenol |
| Bromination | Br⁺ | NBS, Acetic Acid, RT | 4,6-Dibromo-2-fluoro-5-methylphenol |
| Sulfonation | SO₃ | Fuming H₂SO₄, RT | 4-Bromo-2-fluoro-5-methyl-6-hydroxybenzenesulfonic acid |
| Acylation | RCO⁺ | Requires -OH protection, then RCOCl, AlCl₃ | 1-(6-Hydroxy-5-bromo-3-fluoro-2-methylphenyl)ethan-1-one |
By understanding the fundamental principles of substituent effects and making informed choices about reaction conditions, researchers can effectively utilize this compound as a versatile scaffold for the development of novel chemical entities. The protocols provided herein serve as a robust starting point for such synthetic endeavors.
Safety Information
Substituted phenols and the reagents used in electrophilic aromatic substitution reactions are hazardous and must be handled with appropriate care.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[2][11]
-
Strong Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Cause severe burns.
-
Halogens and Halogenating Agents (Br₂, NBS): Toxic, corrosive, and should be handled in a well-ventilated fume hood.
-
Lewis Acids (AlCl₃): React violently with water. Corrosive.
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All procedures should be conducted in a certified chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for each chemical before use.
References
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Library of Medicine. [Link]
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methylphenol. PubChem. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Chemical Label. (n.d.). This compound. [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
-
W&M ScholarWorks. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]
-
MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Benzofurans Utilizing 4-Bromo-2-fluoro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of substituted benzofurans using 4-Bromo-2-fluoro-5-methylphenol as a key starting material. The benzofuran scaffold is a vital heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The strategic functionalization of the benzofuran core is crucial for modulating its therapeutic properties, making the development of versatile synthetic routes a significant endeavor in medicinal chemistry and drug development.[1][3]
This compound is a versatile precursor for constructing substituted benzofurans. Its phenolic hydroxyl group is essential for forming the furan ring, while the bromo, fluoro, and methyl groups offer opportunities for further molecular elaboration and tuning of physicochemical properties. This document outlines two primary palladium- and copper-catalyzed strategies for the synthesis of benzofurans from this starting material, providing detailed protocols and mechanistic insights.
Strategic Approaches to Benzofuran Synthesis
The synthesis of benzofurans from phenolic precursors typically involves the introduction of a two-carbon unit ortho to the hydroxyl group, followed by an intramolecular cyclization. Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for achieving this transformation with high efficiency and functional group tolerance.[1][4]
Two prominent and reliable strategies for the synthesis of benzofurans from this compound are:
-
Palladium and Copper Co-catalyzed Sonogashira Coupling followed by Intramolecular Cyclization: This classic and robust method involves the coupling of a terminal alkyne with the aryl bromide of the phenol, followed by an intramolecular hydroalkoxylation to form the benzofuran ring. This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzofuran core.[1][4]
-
Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization: This modern and atom-economical approach involves the direct coupling of the phenolic oxygen with a C-H bond of a tethered olefin. This strategy avoids the pre-functionalization required in the Sonogashira coupling, offering a more streamlined synthesis.[5][6][7]
Strategy 1: Sonogashira Coupling and Intramolecular Cyclization
This method leverages the reactivity of the bromo substituent on the phenol for a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization, often catalyzed by the same palladium catalyst or a copper co-catalyst, to afford the desired 2-substituted benzofuran.[1][4]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. Initially, the palladium(0) catalyst undergoes oxidative addition into the aryl bromide bond of this compound. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the 2-alkynylphenol and regenerates the palladium(0) catalyst. The subsequent intramolecular 5-endo-dig cyclization of the phenolic hydroxyl group onto the alkyne is typically promoted by the copper catalyst or can proceed thermally or under basic conditions to furnish the benzofuran ring.
Experimental Workflow
Caption: Workflow for Sonogashira coupling and cyclization.
Detailed Protocol: Synthesis of 2-Aryl-6-fluoro-5-methylbenzofuran
This protocol describes the synthesis of a 2-aryl substituted benzofuran as a representative example.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 550400-07-2 | 205.02 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.06 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 3.0 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (205 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-phenyl-6-fluoro-5-methylbenzofuran.
Strategy 2: Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization
This strategy involves the reaction of this compound with an olefin to form an intermediate that undergoes a palladium-catalyzed intramolecular C-H activation and C-O bond formation to construct the benzofuran ring. This approach is particularly useful for synthesizing 2-substituted benzofurans from readily available olefins.[5][6][7][8][9]
Mechanistic Rationale
The reaction is proposed to proceed via a Heck-type pathway.[10] The palladium(II) catalyst coordinates to the olefin. The phenolic oxygen then attacks the coordinated olefin in an intramolecular fashion (Wacker-type cyclization), forming a palladium-alkyl intermediate. Subsequent β-hydride elimination regenerates the double bond within the newly formed dihydrobenzofuran ring, which then tautomerizes to the aromatic benzofuran. Alternatively, a C-H activation at the ortho position of the phenol can lead to a palladacycle intermediate, which then undergoes reductive elimination to form the C-O bond.
Experimental Workflow
Caption: Workflow for Pd-catalyzed C-H activation/cyclization.
Detailed Protocol: Synthesis of 7-Bromo-6-fluoro-5-methyl-2-phenylbenzofuran
This protocol provides a method for synthesizing a 2-phenyl substituted benzofuran from styrene.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 550400-07-2 | 205.02 | 1.0 |
| Styrene | 100-42-5 | 104.15 | 2.0 |
| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 0.1 |
| 1,4-Benzoquinone | 106-51-4 | 108.09 | 2.0 |
| Sodium acetate (NaOAc) | 127-09-3 | 82.03 | 2.0 |
| Acetic Acid | 64-19-7 | 60.05 | 5 mL |
Procedure:
-
In a sealed tube, combine this compound (205 mg, 1.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), 1,4-benzoquinone (216 mg, 2.0 mmol), and sodium acetate (164 mg, 2.0 mmol).
-
Add acetic acid (5 mL) and styrene (0.23 mL, 2.0 mmol) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain 7-Bromo-6-fluoro-5-methyl-2-phenylbenzofuran.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies for benzofuran synthesis.[1][4][11][12] The reliability of these methods is supported by numerous examples in the chemical literature. For self-validation, it is crucial to characterize the final products thoroughly using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized benzofuran, including the regiochemistry of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups in the final product.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Consistent and reproducible results across multiple runs, with thorough analytical characterization, will validate the successful implementation of these protocols.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of substituted benzofurans. The palladium- and copper-catalyzed methods detailed in these application notes provide reliable and efficient pathways to these important heterocyclic scaffolds. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively utilize these protocols to generate novel benzofuran derivatives for applications in drug discovery and materials science.
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
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One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]
-
This compound. PubChem. [Link]
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Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Royal Society of Chemistry. [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed synthesis of benzofurans from phenols and olefins. ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Decarboxylative Formation of Benzofurans via Intermolecular (3 + 2) Cyclization from Phenols. ACS Publications. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. PubMed. [Link]
-
Synthesis of 2-(Polyfluoroaryl)benzofurans via a Copper(I)-Catalyzed Reaction of 2-(2,2-Dibromovinyl)phenol with Polyfluoroarene. ACS Publications. [Link]
-
Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene. PubMed. [Link]
-
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. [No specific source name in the provided text]. [Link]
- Preparation of 2-bromo-4-methylphenol.
-
A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. ACS Publications. [Link]
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. [Link]
-
Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Taylor & Francis Online. [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Decarboxylative Formation of Benzofurans via Intermolecular (3 + 2) Cyclization from Phenols. ACS Publications. [Link]
-
Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Application Note: Strategic Etherification of 4-Bromo-2-fluoro-5-methylphenol for Advanced Pharmaceutical Intermediate Synthesis
Abstract
The synthesis of substituted aryl ethers is a cornerstone of modern medicinal chemistry and drug development. 4-Bromo-2-fluoro-5-methylphenol is a highly valuable, multifunctional building block. Its strategic O-alkylation, or etherification, yields key intermediates for a range of therapeutic agents, leveraging the unique electronic and steric properties conferred by its bromine, fluorine, and methyl substituents. This document provides a comprehensive guide to the etherification of this phenol, grounded in the principles of the Williamson ether synthesis. We will explore the mechanistic underpinnings, offer a field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Introduction: The Strategic Value of Substituted Aryl Ethers
Aryl ethers are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The ether linkage provides a stable, yet conformationally flexible, connection between an aromatic ring and an alkyl or aryl substituent. The specific etherification of this compound is of particular interest because the resulting molecule retains multiple reactive handles for subsequent diversification. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck), the fluorine atom can enhance metabolic stability and binding affinity, and the methyl group provides a steric and electronic anchor.
This application note focuses on the Williamson ether synthesis, a robust and versatile method for forming the C-O ether bond.[1] Developed by Alexander Williamson in 1850, this reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1] Its continued relevance over 175 years speaks to its reliability and broad applicability in organic synthesis.[2][3]
Mechanistic Rationale and Causality of Experimental Choices
The etherification of this compound via the Williamson synthesis is a two-step process that proceeds through a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][4] Understanding this mechanism is critical for rational protocol design and troubleshooting.
Step 1: Deprotonation to Form the Nucleophile The reaction is initiated by the deprotonation of the acidic phenolic proton by a suitable base. This creates a potent nucleophile, the phenoxide anion.
-
The Choice of Base: The selection of the base is a critical parameter.
-
Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): For most phenols, potassium carbonate is an excellent choice. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without promoting significant side reactions. Cesium carbonate can increase the reaction rate due to the higher solubility and "nakedness" of the cesium phenoxide.[5]
-
Strong Bases (e.g., NaH, KH): Sodium hydride is a very powerful, non-nucleophilic base that offers irreversible and complete deprotonation.[4] However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling. For a typical phenol like our substrate, its use is often unnecessary and can increase the risk of side reactions.[6]
-
Step 2: Sₙ2 Nucleophilic Attack The generated phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a concerted, backside attack.[4]
-
The Alkylating Agent: The structure of the alkylating agent is the most significant factor determining the success of an Sₙ2 reaction.
-
Substrate: Primary alkyl halides (R-CH₂-X) are ideal. Secondary alkyl halides are much more prone to a competing E2 elimination reaction, especially in the presence of a strong base like a phenoxide, leading to olefin byproducts and low ether yields.[1][6] Tertiary alkyl halides will almost exclusively undergo elimination.[6]
-
Leaving Group: The reactivity of the halide leaving group follows the trend I > Br > Cl.[2] Alkyl bromides offer a good balance of reactivity and cost, while alkyl iodides are used for less reactive systems. The addition of a catalytic amount of sodium or potassium iodide can be used with alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[2][7]
-
-
The Solvent: The solvent plays a crucial role in mediating the reaction.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These are the solvents of choice.[1] They can dissolve the ionic phenoxide salt but do not strongly solvate the phenoxide anion. This "naked" nucleophile is highly reactive, leading to a significant rate acceleration compared to protic solvents.[1][5] Protic solvents like ethanol or water would solvate and stabilize the phenoxide through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[1]
-
The entire mechanistic pathway can be visualized as follows:
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the etherification of this compound with a primary alkyl bromide.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | Starting material. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Acros Organics | Base. Must be dry. |
| Alkyl Bromide (R-Br) | Reagent Grade | TCI Chemicals | Electrophile (e.g., ethyl bromide, benzyl bromide). |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Deionized Water | N/A | In-house | For work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Methodology
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.21 g, 10 mmol).
-
Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15 mmol). Rationale: A slight excess of the base ensures complete deprotonation of the phenol.
-
Fit the condenser with a nitrogen or argon inlet to maintain an inert atmosphere. Rationale: Prevents atmospheric moisture from quenching the base and phenoxide.
-
Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL per mmol of phenol, e.g., 50 mL).
-
-
Reaction Execution:
-
Begin vigorous stirring to create a fine suspension.
-
Add the primary alkyl bromide (1.1 eq, 11 mmol) to the mixture via syringe. Rationale: A small excess of the electrophile ensures the reaction goes to completion.
-
Heat the reaction mixture to 70-80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 1-2 hours. A typical reaction is complete in 4-8 hours.[1]
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
The crude residue is typically a yellow or brown oil/solid.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure aryl ether.
-
General Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Ineffective deprotonation. 2. Alkylating agent is not reactive enough. 3. Insufficient temperature. | 1. Use freshly dried K₂CO₃ or switch to a stronger base like Cs₂CO₃. Ensure anhydrous conditions.[6] 2. Add catalytic NaI or KI (0.1 eq). 3. Increase temperature to 90-100 °C and monitor for decomposition. |
| Low Yield | 1. Competing E2 elimination. 2. Incomplete reaction. 3. C-alkylation side product. | 1. Ensure a primary alkyl halide is used. Using a milder base (K₂CO₃ vs. NaH) can also help. 2. Increase reaction time or temperature. 3. This is less common for O-alkylation but possible. Purification by chromatography is key. |
| Difficult Work-up | 1. Emulsion during extraction. 2. Difficulty removing DMF. | 1. Add more brine to the separatory funnel to break the emulsion. 2. Perform multiple, vigorous washes with water. A final wash with a 5% LiCl solution can also help pull DMF into the aqueous phase. |
Conclusion
The Williamson ether synthesis is a highly effective and reliable method for the O-alkylation of this compound. By carefully selecting a suitable base, a primary alkylating agent, and a polar aprotic solvent, researchers can consistently achieve high yields of the desired aryl ether products. This protocol provides a validated starting point that, when combined with a sound understanding of the underlying Sₙ2 mechanism, empowers drug development professionals to efficiently synthesize critical intermediates for next-generation therapeutics.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Surajit K. G. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Francis Academic Press. (n.d.).
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Journal of Synthetic Chemistry. (2024).
-
PTC Organics, Inc. (n.d.). PTC Etherification of a Phenol. [Link]
- ACS Publications. (2018).
- ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols [Table].
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- NIH - PMC. (n.d.).
- NIH - PMC. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Taylor & Francis Online. (2000).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2010).
- Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).
-
PTC Organics, Inc. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
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- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. srinichem.com [srinichem.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Bromo-2-fluoro-5-methylphenol
Introduction: The Strategic Value of 4-Bromo-2-fluoro-5-methylphenol in Medicinal Chemistry
This compound is a richly functionalized aromatic building block poised for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern—a nucleophilic hydroxyl group, a versatile bromine atom amenable to cross-coupling, and a metabolically stabilizing fluorine atom—offers medicinal chemists a powerful toolkit for molecular design and optimization. The strategic positioning of these functional groups allows for sequential and regioselective modifications, providing a clear pathway to complex scaffolds with potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
The presence of the fluorine atom is particularly noteworthy. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa[1]. Similarly, the methyl group can provide beneficial steric interactions within a protein binding pocket and improve metabolic stability. This application note will detail several synthetic pathways starting from this compound, providing both the strategic rationale and detailed experimental protocols for the synthesis of key intermediates and representative bioactive scaffolds.
Core Synthetic Strategies and Applications
The synthetic utility of this compound can be primarily leveraged through three key reaction vectors:
-
O-Alkylation/Arylation of the Phenolic Hydroxyl: The hydroxyl group serves as a prime site for introducing a wide range of substituents via reactions like the Williamson ether synthesis, creating aryl ethers that are common motifs in many drug classes.
-
Palladium-Catalyzed Cross-Coupling at the C-Br Bond: The bromine atom is an excellent handle for modern cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the formation of C-C and C-N bonds to construct complex molecular architectures.
-
Intramolecular Cyclization Strategies: The ortho-positioning of the fluorine and hydroxyl groups can be exploited in cyclization reactions to form heterocyclic structures such as benzofurans, which are privileged scaffolds in medicinal chemistry.
The following sections will provide detailed protocols for key transformations, illustrating the practical application of these strategies.
Protocol 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
Application: The synthesis of diaryl ethers is a common strategy in the development of various therapeutic agents, including certain types of kinase inhibitors and hormone receptor modulators. This protocol details the O-arylation of this compound with a generic activated aryl halide.
Rationale: The Williamson ether synthesis is a robust and reliable method for forming ether linkages.[2] The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl or aryl halide.[2] The choice of a relatively mild base like potassium carbonate is often sufficient for phenols, minimizing potential side reactions.[3]
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Alkyl or Aryl Halide (e.g., benzyl bromide, 4-nitrofluorobenzene) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a sufficient volume of anhydrous DMF to dissolve the starting materials (approximately 0.1-0.2 M concentration).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ether.
-
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the phenol without promoting significant side reactions. |
| Solvent | DMF | Aprotic polar solvent that facilitates SN2 reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Equivalents of Halide | 1.1 eq | A slight excess ensures complete consumption of the starting phenol. |
Protocol 2: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
Application: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures. These motifs are prevalent in many classes of bioactive molecules, including kinase inhibitors.
Rationale: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide.[4] The reaction is highly versatile, tolerates a wide range of functional groups, and typically proceeds with high yields.[5] The use of a suitable palladium catalyst and ligand is crucial for efficient catalytic turnover.
Synthetic Pathway:
Caption: Suzuki-Miyaura cross-coupling pathway.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere operations
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
-
| Component | Molar Equivalents | Purpose |
| This compound | 1.0 | Aryl halide coupling partner |
| Arylboronic acid | 1.2 | Organoboron coupling partner |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |
| K₂CO₃ | 2.0 | Base to activate the boronic acid |
| 1,4-Dioxane/Water | Solvent | Solvent system for the reaction |
Protocol 3: Synthesis of Aryl Amines via Buchwald-Hartwig Amination
Application: The introduction of an amine functionality is a critical step in the synthesis of numerous bioactive molecules, particularly kinase inhibitors that often feature a substituted aniline or related nitrogen-containing heterocycle.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method has largely replaced harsher classical methods like the Ullmann condensation for the synthesis of aryl amines due to its milder reaction conditions and broader substrate scope.[6][7] The choice of ligand for the palladium catalyst is crucial for achieving high yields.
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, aniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq) to a Schlenk flask.
-
Add this compound (1.0 eq), the amine (1.2 eq), the palladium precursor [Pd₂(dba)₃] (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the residue by column chromatography to obtain the desired aryl amine.
-
Conclusion
This compound represents a versatile and valuable starting material for the synthesis of a wide range of potential bioactive molecules. The judicious application of modern synthetic methodologies, such as the Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, allows for the selective and efficient elaboration of this scaffold into diverse and complex chemical entities. The protocols provided herein serve as a practical guide for researchers in drug discovery and development to unlock the synthetic potential of this promising building block.
References
-
PubChem. This compound. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]
-
National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
RxnFinder. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
- Google Patents. Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
Application Note: 4-Bromo-2-fluoro-5-methylphenol as a Strategic Building Block for Advanced Agrochemicals
Introduction: The Architectural Advantage of a Multifunctional Phenol
In the landscape of modern agrochemical research, the strategic design of active ingredients hinges on the use of versatile and highly functionalized building blocks. 4-Bromo-2-fluoro-5-methylphenol has emerged as a key intermediate, offering a unique combination of reactive sites and modulating groups that are highly desirable for developing next-generation fungicides, herbicides, and insecticides.
The utility of this compound lies in its distinct chemical architecture:
-
The phenolic hydroxyl group provides a nucleophilic handle for Williamson ether synthesis, allowing for the introduction of diverse side chains that can fine-tune the molecule's systemic properties and biological target affinity.
-
The bromine atom at the 4-position is a prime leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] This enables the construction of complex biaryl structures, a common motif in potent agrochemicals.[4]
-
The fluoro and methyl groups on the aromatic ring are critical for modulating the electronic properties and metabolic stability of the final product. The fluorine atom, in particular, can enhance binding affinity to target enzymes and increase bioavailability.[5][6]
This application note provides a technical overview of this compound, detailing its properties and core synthetic applications. It culminates in a field-proven, step-by-step protocol for a key transformation, demonstrating its practical value in the synthesis of advanced agrochemical precursors.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 550400-07-2 | Sigma-Aldrich[8] |
| Molecular Formula | C₇H₆BrFO | PubChem[7] |
| Molecular Weight | 205.03 g/mol | Sigma-Aldrich[8] |
| Appearance | Solid | Sigma-Aldrich[8] |
| Boiling Point | 229.0 ± 35.0 °C at 760 mmHg | Sigma-Aldrich[8] |
| Purity | ≥97% | Sigma-Aldrich[8] |
| Storage | Store at 4°C under nitrogen | Sigma-Aldrich[8] |
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations
The strategic value of this compound lies in its capacity to undergo selective functionalization at two key positions: the hydroxyl group and the bromo-substituted carbon. This allows for a modular approach to library synthesis and lead optimization.
Caption: Key synthetic pathways for this compound.
-
Williamson Ether Synthesis: The phenolic proton is readily abstracted by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide intermediate. This potent nucleophile can then be alkylated with a variety of electrophiles (R-X) to generate diverse aryl ether derivatives. This reaction is fundamental for introducing linkers or pharmacophoric groups that modulate the biological activity of the final agrochemical.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds.[2][3][9] The bromine atom on the phenol ring serves as an excellent handle for coupling with various aryl or heteroaryl boronic acids or esters.[1] This transformation is central to constructing the biaryl backbones found in many modern fungicides, such as Bixafen.[4] The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid for transmetalation.[1][10]
Exemplary Protocol: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling
This protocol details the synthesis of N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)acetamide, a key intermediate in the synthesis of Bixafen-type fungicides. While not directly starting from this compound, it exemplifies the crucial Suzuki coupling step for which this building block is designed. The principles and procedures are directly translatable.
Reaction Scheme: (Aryl Bromide) + (Aryl Boronic Acid) --[Pd Catalyst, Base]--> (Biaryl Product)
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents:
-
This compound (or analogous aryl bromide): 1.0 eq
-
(3,4-Dichlorophenyl)boronic acid: 1.2 eq
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.02 eq
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos): 0.04 eq
-
Potassium Phosphate (K₃PO₄), anhydrous powder: 3.0 eq
-
Toluene, anhydrous: 10 volumes
-
Deionized Water: 1 volume
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reactor Setup & Inerting:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl bromide (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Causality: The flask must be scrupulously dry and kept under an inert atmosphere (nitrogen or argon) as the palladium(0) species, which is the active catalyst formed in situ, is oxygen-sensitive. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps.
-
-
Solvent Addition & Degassing:
-
Add anhydrous toluene (10 vol) and deionized water (1 vol) to the flask via cannula or syringe.
-
Degas the resulting slurry by bubbling nitrogen through it for 15-20 minutes while stirring. Alternatively, use three cycles of vacuum backfilling with nitrogen.
-
Causality: The biphasic toluene/water system is highly effective for Suzuki couplings. The base (K₃PO₄) is more soluble in the aqueous phase, where it activates the boronic acid to form a more nucleophilic boronate species, which then partitions into the organic phase for the transmetalation step.[1] Degassing is critical to remove dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10-15 vol).
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 10 vol) and saturated brine (1 x 10 vol).
-
Causality: The ethyl acetate provides a suitable organic phase for extraction. Washing with water removes the inorganic salts (e.g., potassium phosphate) and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification and Isolation:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Causality: This final stage removes residual water, the solvent, and any organic-soluble side products or unreacted starting materials, yielding the pure biaryl product.
-
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex agrochemicals. Its strategically placed functional groups allow for precise and modular synthetic strategies, primarily through etherification and palladium-catalyzed cross-coupling reactions. The provided protocol for the Suzuki-Miyaura coupling illustrates a robust and scalable method for constructing the biaryl core common to many potent active ingredients. By leveraging the unique reactivity of this intermediate, researchers can accelerate the discovery and development of novel crop protection solutions.
References
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899743, this compound. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
ResearchGate. (1991). Chemoenzymic synthesis and biological activity of both enantiomeric forms of tetraconazole, a new antifungal triazole. Retrieved from [Link]
- Google Patents. (n.d.). CN103333112A - Preparation and application of bixafen type derivatives.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Intermediates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3352748, 4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol. Retrieved from [Link]
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- 5. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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- 7. This compound | C7H6BrFO | CID 10899743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 4-bromo-2-fluoro-5-methylphenol. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via modern cross-coupling methodologies opens avenues to a diverse range of novel chemical entities. This document moves beyond a simple recitation of procedural steps, offering in-depth mechanistic insights and field-proven expertise to empower researchers to successfully implement and adapt these powerful transformations. We will explore three of the most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing specific, actionable protocols for each.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic scaffold. The strategic placement of its substituents—a reactive bromine atom for cross-coupling, a hydroxyl group for further functionalization or to modulate physicochemical properties, a fluorine atom to enhance metabolic stability and binding interactions, and a methyl group for steric and electronic influence—makes it an attractive starting material in drug discovery and the development of advanced materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient route to elaborate this core structure.[1][2]
A critical consideration in the cross-coupling of phenolic substrates is the management of the free hydroxyl group. While protection-deprotection strategies are a common approach, they add to the step count and can reduce overall yield.[3][4] The protocols detailed herein are designed to be effective with the unprotected phenol, a testament to the robustness of modern palladium catalysis. This is achieved through careful selection of bases and reaction conditions that minimize side reactions, such as O-arylation.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[3][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The base plays a crucial role in activating the boronic acid for transmetalation.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (concentration of the limiting reagent at 0.1 M).
-
Stir the reaction mixture vigorously at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Expertise & Experience: Key Considerations
-
Choice of Base: A moderately strong base like K₃PO₄ is crucial. Stronger bases (e.g., NaOH, NaOt-Bu) can promote undesired O-arylation of the phenol.
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos are highly effective in promoting the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.
-
Solvent System: A mixture of an organic solvent and water is often beneficial. Water can aid in the dissolution of the base and facilitate the transmetalation step. Thorough degassing of all solvents is critical to prevent oxidation of the Pd(0) catalyst.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Forms a highly active catalytic species in situ. |
| Base | K₃PO₄ | Sufficiently basic for transmetalation without promoting significant O-arylation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Good solvent for reactants and facilitates base activity. |
| Temperature | 80-100 °C | Provides sufficient energy for catalytic turnover without promoting decomposition. |
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine-palladium complex, facilitating the final C-N bond-forming step.
Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv).
-
In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and tBuXPhos (3.6 mol%) in anhydrous toluene. Add this catalyst solution to the Schlenk flask.
-
Add morpholine (1.2 equiv) to the reaction mixture.
-
Seal the flask, remove from the glovebox, and heat with vigorous stirring at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Expertise & Experience: Key Considerations
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the coordinated amine. The base should be handled under inert conditions due to its hygroscopic and reactive nature.
-
Ligand Choice: Sterically hindered and electron-rich biaryl phosphine ligands such as tBuXPhos are essential for achieving high catalytic activity, especially with less reactive aryl bromides.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the setup and reaction is critical for success.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / tBuXPhos | A robust and highly active catalyst system for C-N bond formation. |
| Base | NaOt-Bu | Strong, non-nucleophilic base essential for the catalytic cycle. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this transformation. |
| Temperature | 100-110 °C | Ensures efficient catalytic turnover. |
The Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[8] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and as precursors for more complex molecules.[9]
Mechanistic Rationale
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes a cycle similar to the Suzuki and Buchwald-Hartwig reactions. The copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. Copper-free versions of this reaction are also well-established.
Sources
- 1. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B | MDPI [mdpi.com]
- 2. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. US9643958B2 - Deprotection method for protected hydroxyl group - Google Patents [patents.google.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 4-Bromo-2-fluoro-5-methylphenol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated phenols represent a class of intermediates prized for their synthetic versatility and their ability to impart favorable pharmacokinetic properties to drug candidates. This guide provides an in-depth exploration of the application of 4-Bromo-2-fluoro-5-methylphenol , a trifunctional scaffold, in the synthesis of complex bioactive molecules, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
Introduction: The Significance of Fluorinated and Brominated Phenols in Drug Design
The unique substitution pattern of this compound—a bromine atom, a fluorine atom, and a methyl group on a phenolic ring—offers a powerful toolkit for medicinal chemists. Each substituent plays a critical role in both the synthetic strategy and the biological activity of the resulting molecules.
-
The Bromine Atom: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the creation of complex molecular architectures, particularly biaryl and heteroaryl structures common in kinase inhibitors.
-
The Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy to enhance its metabolic stability, modulate its lipophilicity, and improve its binding affinity to the target protein.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can lead to favorable electrostatic interactions within the protein's binding pocket.
-
The Phenolic Hydroxyl Group: The hydroxyl group provides a site for etherification or esterification, allowing for the introduction of diverse side chains or linkage to other molecular fragments. It can also participate in crucial hydrogen bonding interactions with the target protein.
-
The Methyl Group: This small alkyl group can provide steric bulk to influence binding selectivity and can also be a site for metabolic modification, although the presence of the adjacent fluorine atom can hinder this process.
Core Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its application is particularly prominent in the development of inhibitors for enzymes implicated in diseases such as cancer.
A Key Building Block for PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology.[1][2] Overexpression of PRMT5 is observed in a variety of cancers, and its inhibition can lead to tumor cell death. Several classes of PRMT5 inhibitors have been developed, with many featuring complex heterocyclic scaffolds. While a direct synthesis of a clinical candidate starting from this compound is not explicitly detailed in publicly available literature, the structurally similar compound, 8-bromo-5-fluoro-4-methyl-3,4-dihydroisoquinoline, is a key intermediate in the synthesis of potent PRMT5 inhibitors, as disclosed in recent patents. This highlights the importance of the bromo-fluoro-methyl substituted aromatic core in achieving high-potency inhibition of this enzyme.
The synthesis of these complex inhibitors often involves a multi-step sequence where the bromine atom of a 4-bromo-2-fluoro-5-methyl-substituted scaffold is utilized in a Suzuki-Miyaura coupling to introduce a crucial aromatic or heteroaromatic moiety.
Experimental Protocols: Key Transformations of this compound
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound, which are foundational for its use in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This protocol details a representative coupling of this compound with an arylboronic acid.
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Materials:
| Reagent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent |
| Arylboronic Acid | 1.2 - 1.5 | >97% | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | >98% | Other catalysts like PdCl₂(dppf) can be used |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | >99% | Choice of base can influence reaction rate |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | - | Anhydrous | Degassed prior to use |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination.
Materials:
| Reagent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent |
| Amine (Primary or Secondary) | 1.1 - 1.5 | >98% | |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 | >98% | |
| Phosphine Ligand (e.g., XPhos, SPhos) | 0.02 - 0.10 | >98% | Ligand choice is critical for reaction success |
| Base (e.g., NaOt-Bu, K₃PO₄) | 1.5 - 2.5 | >99% | Strong, non-nucleophilic bases are preferred |
| Solvent (e.g., Toluene, 1,4-Dioxane) | - | Anhydrous | Degassed prior to use |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq) to a dry Schlenk tube.
-
Add the base (e.g., NaOt-Bu, 1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures with desirable pharmacological properties. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent fundamental transformations that unlock the synthetic potential of this scaffold. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. Further exploration of its reactivity and its incorporation into novel scaffolds will continue to be a fruitful area of research for drug discovery professionals.
References
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Mirati Therapeutics, Inc. (2022). Discovery of MRTX1719, a Synthetic Lethal, MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. Retrieved from [Link]
- Ni, K., & Hu, J. (2017). Fluorine-Containing Drugs. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 359-396). Elsevier.
- Corinne, M. A., et al. (2020). Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. Journal of Medicinal Chemistry, 63(9), 4683-4695.
- Zhu, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 64(21), 16046-16065.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-2-fluoro-5-methylphenol
Introduction: Strategic Importance of Fluorinated Phenolic Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of modern molecular design. The 4-bromo-2-fluoro-5-methylphenol core represents a particularly valuable starting material. The interplay of its substituents—the nucleofuge potential of the bromine, the ring-activating and metabolically stabilizing fluorine atom, and the modulating electronic and steric influence of the methyl group—offers a versatile platform for the synthesis of a diverse array of complex molecules. These derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular properties is paramount to achieving desired biological activity and pharmacokinetic profiles.
This comprehensive guide provides an in-depth exploration of the experimental procedures for nucleophilic substitution on this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering insights into the causal relationships that govern reaction outcomes. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently and reproducibly synthesize novel derivatives.
Mechanistic Considerations: The Nuances of Nucleophilic Aromatic Substitution on a Multifunctional Ring
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by a complex interplay of electronic and steric effects. The generally accepted mechanism for SNAr involves a two-step addition-elimination pathway.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the leaving group (in this case, bromine). This step is typically the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The presence of the fluorine atom ortho to the phenolic hydroxyl group and meta to the bromine atom significantly influences the reactivity of the substrate. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which activates the aromatic ring towards nucleophilic attack. This activation helps to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.
While bromine is a good leaving group, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful and often more versatile alternatives for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on aryl halides. These methods often proceed under milder conditions and tolerate a broader range of functional groups compared to traditional SNAr reactions.[2]
Experimental Workflows: Pathways to Diversification
The following sections detail robust protocols for the two primary classes of nucleophilic substitution on this compound: C-N bond formation (amination) and C-O bond formation (etherification).
Figure 1: General experimental workflows for nucleophilic substitution on this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides.[3][2] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.
Materials
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary/secondary alkylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst such as [Pd(cinnamyl)Cl]₂
-
Phosphine ligand (e.g., XPhos, SPhos, or DavePhos)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the amine (1.2 eq), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq) and the anhydrous solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Reaction Execution: Degas the reaction mixture by three freeze-pump-thaw cycles. Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Reaction Time | 12-24 hours |
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination.
Protocol 2: Copper-Catalyzed Ullmann Condensation for C-N and C-O Bond Formation
The Ullmann condensation is a classical method for the formation of C-N and C-O bonds with aryl halides, typically employing a copper catalyst.[4][5] Modern protocols often utilize ligands to improve reaction efficiency and broaden the substrate scope.
Materials
-
This compound
-
Nucleophile (Amine, Phenol, or Alcohol)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, or an N,N'-disubstituted ethylenediamine)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Step-by-Step Methodology
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the nucleophile (1.5 eq), CuI (10 mol%), and the ligand (20 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) and the anhydrous solvent (e.g., DMSO, to a concentration of ~0.5 M).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS. Ullmann reactions can sometimes require longer reaction times (24-48 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Ullmann Condensation |
| Catalyst | CuI or other Cu(I) salts |
| Ligand | L-proline, 1,10-phenanthroline, diamines |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | DMSO, DMF, NMP |
| Temperature | 120-160 °C |
| Typical Reaction Time | 24-48 hours |
Table 2: Typical Reaction Parameters for Ullmann Condensation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor choice of ligand/base. | Use a pre-catalyst, screen different ligands and bases, increase the reaction temperature. For Buchwald-Hartwig, ensure strictly anhydrous and anaerobic conditions.[6] |
| Formation of side products | Homocoupling of the aryl halide, decomposition of starting materials or products. | Lower the reaction temperature, adjust the stoichiometry of reagents, screen different solvents. In Ullmann reactions, ligand choice can be critical to suppress side reactions. |
| Difficulty in product purification | Residual metal catalyst, polar byproducts. | For copper-catalyzed reactions, wash the organic extract with aqueous ammonia. For palladium-catalyzed reactions, filtration through Celite is often effective. Employing a different stationary phase for chromatography (e.g., alumina) may be beneficial. |
Table 3: Troubleshooting Guide.
Safety and Handling
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Reagents: Many of the reagents used in these protocols are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10]
-
Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to air and moisture. Proper handling techniques using a Schlenk line or a glovebox are essential for reproducible results.
Conclusion
The protocols and insights provided in this guide offer a robust framework for the successful nucleophilic substitution on this compound. By understanding the mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this versatile building block to synthesize a wide range of novel and potentially bioactive molecules. The choice between a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation will depend on the specific nucleophile, desired reaction scale, and available resources. Careful optimization and adherence to safety protocols are paramount for achieving desired outcomes in a safe and efficient manner.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023, November 29). Ullmann condensation. [Link]
-
MDPI. (2021, July 29). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
-
Save My Exams. Substitution Reactions of Halogenoalkanes. [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubChem. This compound. [Link]
-
Chemical Labels. This compound. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-fluoro-5-methylphenol
Introduction: The Strategic Advantage of 4-Bromo-2-fluoro-5-methylphenol in Kinase Inhibitor Scaffolding
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the rational design of these inhibitors often hinges on the selection of highly functionalized starting materials.[1][2] this compound is an exemplary building block for the synthesis of novel kinase inhibitors, offering a unique combination of reactive sites and modulating groups that are highly advantageous for exploring structure-activity relationships (SAR).
The chemical structure of this compound (C₇H₆BrFO) presents three key features for synthetic elaboration[3]:
-
A Nucleophilic Phenolic Hydroxyl Group: This provides a ready handle for etherification, allowing for the introduction of various side chains that can interact with the solvent-exposed regions of the kinase ATP-binding site or serve as a linkage point to other heterocyclic systems.
-
A Bromine Atom on the Aryl Ring: The bromo substituent is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the facile construction of bi-aryl scaffolds, a common motif in many potent kinase inhibitors that targets the hydrophobic regions of the ATP-binding pocket.[6]
-
Fluorine and Methyl Substituents: The ortho-fluoro and meta-methyl groups provide steric and electronic modulation of the phenyl ring. The fluorine atom can engage in favorable hydrogen bonding interactions and can influence the pKa of the phenol, while the methyl group can provide beneficial hydrophobic interactions and improve metabolic stability. The strategic placement of these groups can significantly impact the binding affinity and selectivity of the final inhibitor.[7]
This document provides a detailed guide for the synthetic utilization of this compound in the construction of a representative kinase inhibitor scaffold. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and drug development.
Proposed Synthetic Strategy: A Two-Step Approach to a Bi-aryl Ether Scaffold
A common strategy in kinase inhibitor design involves linking a substituted phenyl ring to a heterocyclic core via an ether linkage. The following proposed synthesis illustrates how this compound can be employed to generate a bi-aryl ether scaffold, a privileged structure in many kinase inhibitors.
Caption: Overall synthetic workflow from this compound.
PART 1: O-Alkylation of this compound
The first step in our proposed synthesis is the etherification of the phenolic hydroxyl group. This reaction attaches a linker or another functional group to the phenol, which can be crucial for interacting with the target kinase. A Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol 1: Synthesis of a Representative Aryl Ether Intermediate
This protocol describes the reaction of this compound with a generic alkyl halide (R-X).
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 205.02 | 1.0 | 205 mg |
| Alkyl Halide (e.g., Benzyl Bromide) | Varies | 1.2 | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
| Ethyl Acetate | - | - | As needed |
| Brine (Saturated NaCl solution) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| Round-bottom flask (25 mL) | - | - | 1 |
| Magnetic stir bar | - | - | 1 |
| Stir plate with heating | - | - | 1 |
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (205 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether intermediate.
Causality and Trustworthiness:
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenol, making it nucleophilic enough to attack the alkyl halide.[8]
-
Choice of Solvent: DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.
-
Monitoring: Regular monitoring by TLC is crucial to determine the reaction endpoint and prevent the formation of side products. A self-validating system involves comparing the TLC spots of the reaction mixture with the starting material and a co-spot.
PART 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine atom on the aryl ether intermediate serves as a handle for the introduction of another aryl or heteroaryl moiety through a Suzuki-Miyaura cross-coupling reaction.[9] This reaction is one of the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis.[4][5]
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a Bi-aryl Ether Kinase Inhibitor Scaffold
This protocol describes the coupling of the aryl ether intermediate with a generic arylboronic acid.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Aryl Ether Intermediate (from Step 1) | Varies | 1.0 | 1.0 eq |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | Varies | 1.2 | 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.05 | 5 mol% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 eq |
| 1,4-Dioxane | 88.11 | - | 4 mL |
| Water | 18.02 | - | 1 mL |
| Schlenk flask or sealed tube | - | - | 1 |
| Inert gas supply (Argon or Nitrogen) | - | - | - |
Procedure:
-
To a Schlenk flask, add the aryl ether intermediate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), under a positive pressure of the inert gas.[10]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final bi-aryl ether product.
Causality and Trustworthiness:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
-
Choice of Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[10]
-
Role of the Base: The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[5]
-
Solvent System: The mixture of dioxane and water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents.[10]
Structure-Activity Relationship (SAR) Insights
The synthetic routes described above provide a platform for generating a library of compounds to explore the SAR of a particular kinase target.
-
Varying the Alkyl Halide (R-X) in Step 1: By using different alkyl halides, one can introduce a variety of side chains at the ether position. This allows for probing interactions with different regions of the kinase active site. For example, incorporating a basic amine can form a salt bridge with an acidic residue like aspartate.
-
Varying the Arylboronic Acid in Step 2: A wide range of commercially available aryl- and heteroarylboronic acids can be used in the Suzuki-Miyaura coupling. This allows for the exploration of different substituents on the second aryl ring, which can fine-tune the inhibitor's potency and selectivity.[11]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its unique substitution pattern allows for sequential and regioselective functionalization through well-established synthetic methodologies like O-alkylation and Suzuki-Miyaura cross-coupling. The protocols outlined in this application note provide a robust framework for researchers to synthesize diverse libraries of potential kinase inhibitors for drug discovery programs. The inherent adaptability of these methods allows for extensive SAR studies, ultimately facilitating the development of potent and selective therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
-
National Institutes of Health. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Available from: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Available from: [Link]
-
The Suzuki Reaction. (2014). Available from: [Link]
- Google Patents. WO2020033288A1 - Prmt5 inhibitors.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]
-
Kataoka, T., et al. (2004). Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway. Bioorganic & Medicinal Chemistry, 12(9), 2397-407. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Organic Syntheses. 4-bromo-2-heptene. Available from: [Link]
-
MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-fluoro-5-methylphenol
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic utilization of 4-Bromo-2-fluoro-5-methylphenol as a versatile scaffold for the synthesis of novel heterocyclic compounds. We move beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, guiding the user in making informed experimental decisions. The protocols detailed herein are designed to be self-validating, incorporating mechanistic insights and characterization checkpoints. This document emphasizes the causality behind experimental choices, grounded in the unique reactivity imparted by the specific substitution pattern of the starting material. Key synthetic transformations, including benzofuran annulation and palladium-catalyzed cross-coupling reactions, are presented with detailed, step-by-step protocols and illustrative diagrams to facilitate their successful implementation in a research setting.
The Strategic Value of this compound in Medicinal Chemistry
This compound is a highly functionalized aromatic building block poised for the generation of complex molecular architectures. Its utility in drug discovery is underpinned by two key features: the inherent value of its substituents and the multiple, distinct reactive sites it possesses.
-
The Role of Fluorine: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] The fluorine atom at the C2 position of the phenol ring significantly influences the electronic properties of the molecule, increasing the acidity of the phenolic proton and modulating the reactivity of the aromatic ring.[3]
-
The Versatility of Bromine: The bromine atom at the C4 position serves as a crucial synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, dramatically expanding the accessible chemical space.[4][5]
-
The Phenolic Hydroxyl: The hydroxyl group is not merely a passive substituent; it is a key reactive center for etherification and esterification and, critically, an ortho-directing group that can facilitate cyclization reactions to form oxygen-containing heterocycles.[6]
This unique combination of a reactive phenol, a cross-coupling handle (Br), and a metabolically beneficial, electron-withdrawing group (F) makes this starting material an exemplary platform for building libraries of novel heterocyclic compounds.
Understanding the Reactivity Profile: A Foundation for Rational Synthesis
The successful synthesis of novel heterocycles from this compound hinges on a clear understanding of its regiochemical and electronic properties. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluoro and bromo groups dictates the molecule's reactivity.
-
The Phenolic Core (O-H): The hydroxyl group is the most acidic site, readily deprotonated by a mild base to form a phenoxide. This phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis to attach side chains that can later participate in cyclization.
-
The Aromatic Ring (C-Br): The Carbon-Bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in such reactions, but in the absence of iodine, the C-Br bond provides a reliable and widely used handle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] This allows for the construction of complex biaryl systems or the introduction of functionalized side chains.
-
The Aromatic Ring (C-F): While the C-F bond is the strongest carbon-halogen bond, making it a poor leaving group in traditional nucleophilic substitution, it can be displaced under specific conditions in Nucleophilic Aromatic Substitution (SNAr).[7] SNAr reactions are favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex).[8][9] The fluorine atom's position ortho to the strongly activating hydroxyl group and para to the bromine makes its direct displacement challenging without further ring activation.
-
The Ortho-Position (C-6): The carbon atom ortho to the hydroxyl group (C6) is activated towards electrophilic attack and is the key position for intramolecular cyclization reactions to form fused heterocyclic rings, such as benzofurans.
Caption: Logical workflow for synthetic strategies using this compound.
Application & Protocols: Synthesis of Substituted Benzofurans
Benzofurans are a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals. The following protocol details a robust method for the synthesis of a 6-bromo-4-fluoro-5,7-dimethylbenzofuran derivative via a one-pot reaction combining O-alkylation and intramolecular cyclization.[10]
Protocol 1: One-Pot Synthesis of 6-Bromo-4-fluoro-2,5,7-trimethylbenzofuran
This protocol describes the reaction of this compound with 3-chlorobutan-2-one in the presence of a base, leading to an intermediate ether which undergoes in-situ cyclization.
Reaction Scheme:
(Self-generated image, not from search results)
Causality Behind Experimental Choices:
-
Reagents: 3-chlorobutan-2-one is chosen as the α-haloketone. The chloro group is a good leaving group, and the ketone provides the necessary electrophilic carbon for the subsequent cyclization.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the phenol without causing unwanted side reactions. A stronger base is unnecessary and could lead to decomposition.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, accelerating the rate of the initial O-alkylation (Williamson ether synthesis) step.
-
Temperature: The reaction is initially run at a moderate temperature to ensure complete formation of the ether intermediate before being heated to a higher temperature to drive the intramolecular Friedel-Crafts-type cyclization and subsequent dehydration to form the benzofuran ring.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 550400-07-2 | 205.02 | 5.0 | 1.0 |
| 3-Chlorobutan-2-one | 4091-39-8 | 106.55 | 6.0 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 10.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - |
Step-by-Step Protocol:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.025 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition: Add 25 mL of dry DMF to the flask.
-
Reagent Addition: Add 3-chlorobutan-2-one (0.64 g, 6.0 mmol) to the suspension at room temperature with vigorous stirring.
-
Initial Reaction (O-Alkylation): Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) to confirm the consumption of the starting phenol.
-
Cyclization Step: Increase the reaction temperature to 140 °C and stir for an additional 12 hours. The color of the reaction mixture may darken.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: 98:2 hexanes:ethyl acetate) to afford the pure benzofuran product.
Expected Outcome & Characterization:
-
Yield: 65-75%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the three methyl groups, the aromatic proton, and the furan ring proton.
-
¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for the aromatic and furan carbons.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ to confirm the molecular weight of the product.
Application & Protocols: Palladium-Catalyzed Suzuki Cross-Coupling
The C-Br bond at the 4-position is an ideal site for creating C-C bonds using Suzuki-Miyaura cross-coupling. This protocol describes the coupling of our starting material with phenylboronic acid as a representative example.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 2-Fluoro-5-methyl-[1,1'-biphenyl]-4-ol
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a common, reliable, and commercially available catalyst for Suzuki couplings. It is an air-sensitive Pd(0) source, so reactions must be conducted under an inert atmosphere.[11]
-
Base: Sodium carbonate (Na₂CO₃) is used to activate the boronic acid for the transmetalation step. It is dissolved in water to create a biphasic reaction medium.
-
Solvent System: A mixture of toluene and water is used. The organic reactants and catalyst reside primarily in the toluene phase, while the inorganic base is in the aqueous phase. The reaction occurs at the interface, and vigorous stirring is crucial.
-
Inert Atmosphere: The Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it. Therefore, the reaction must be thoroughly degassed and maintained under nitrogen or argon.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 550400-07-2 | 205.02 | 2.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 2.4 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.06 | 0.03 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 4.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 15 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 5 mL | - |
Step-by-Step Protocol:
-
Setup: Add this compound (0.41 g, 2.0 mmol), phenylboronic acid (0.29 g, 2.4 mmol), and Pd(PPh₃)₄ (0.07 g, 0.06 mmol) to a 50 mL Schlenk flask containing a magnetic stir bar.
-
Solvent & Base Addition: Add toluene (15 mL). In a separate beaker, dissolve sodium carbonate (0.42 g, 4.0 mmol) in water (5 mL). Add the aqueous solution to the Schlenk flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes while stirring.
-
Reaction: Heat the mixture to 90 °C under a positive pressure of argon/nitrogen and stir vigorously for 16 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield the biphenyl product.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) before use.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Corbo, F., et al. (2007). Heteroaryl-substituted phenols as potential antioxidants. PubMed. Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health. Retrieved from [Link]
-
Ami, E., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]
-
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. ACS Publications. Retrieved from [Link]
-
Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
SWAYAM Prabha IIT Madras Channels. (2022). Synthesis of 5 membered Heterocycles. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
- Google Patents. (2019). Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
-
ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2017). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]
-
ACS Publications. (2012). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]
-
ECHA. (n.d.). This compound chemical label. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-fluoro-5-methylphenol
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-bromo-2-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your reaction success.
The substrate, this compound, presents a unique set of challenges due to the electronic effects of the fluoro and hydroxyl groups, as well as potential steric hindrance. This guide will provide the causal reasoning behind experimental choices to empower you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not proceeding. What are the most critical initial parameters to check?
A1: When a Suzuki-Miyaura reaction fails to initiate, the issue often lies with one of the three key components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] For this specific substrate, the electron-donating nature of the hydroxyl and methyl groups can make the aryl bromide slightly less reactive towards oxidative addition.[3]
Here’s a checklist of the most critical parameters to verify first:
-
Catalyst Activity: Ensure your palladium source, especially if it's a Pd(0) complex like Pd(PPh₃)₄ or Pd₂(dba)₃, has not degraded.[4] Formation of palladium black early in the reaction can indicate catalyst decomposition.[4] Consider using a more robust pre-catalyst.
-
Quality of Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[4][5] It's advisable to use fresh or properly stored boronic acid. Using boronate esters, such as pinacol esters, can improve stability.[4]
-
Base Activation: The base is crucial for activating the boronic acid to facilitate transmetalation.[6][7] Ensure the base is of good quality, appropriately strong, and soluble enough in the reaction medium. For phenolic substrates, the choice of base is particularly important to avoid unwanted side reactions.
Q2: I am observing low yields. What are the likely causes and how can I improve them?
A2: Low yields are a common issue and can be attributed to several factors, especially with a sterically hindered and electronically rich substrate.[8][9] The primary culprits are often inefficient catalytic turnover or the prevalence of side reactions.
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this sterically demanding coupling.[1][9] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[7][9] These ligands promote the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[1][7]
-
Side Reactions:
-
Protodeboronation: As mentioned, the boronic acid can be consumed by reacting with protons in the reaction mixture.[5] This can be minimized by using anhydrous solvents, a suitable base, or by switching to more stable boronate esters.[4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or with certain catalyst systems.
-
Protodebromination (Hydrodehalogenation): The starting aryl bromide can be reduced to the corresponding phenol. This can occur if there are sources of hydride in the reaction, sometimes from the solvent or base.[4]
-
Q3: The phenolic hydroxyl group seems to be interfering with the reaction. Should I protect it?
A3: While Suzuki couplings are known for their functional group tolerance, the acidic proton of the phenol can sometimes cause issues, such as reacting with the base and altering its efficacy. However, many successful Suzuki couplings are performed on unprotected phenols.[10]
-
When to Consider Protection: If you are using a very strong base (e.g., alkoxides) and observing significant side reactions or decomposition, protecting the phenol as a methyl or benzyl ether might be beneficial.
-
Coupling without Protection: Often, using a weaker inorganic base like K₂CO₃ or K₃PO₄ is sufficient to promote the reaction without deprotonating the phenol to a significant, problematic extent.[7] Running the reaction with unprotected phenol is generally preferred to avoid extra synthesis steps.
Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Verify Catalyst Source: Use a fresh batch of palladium catalyst. Pd(OAc)₂ or PdCl₂(dppf) are often more stable precatalysts than Pd(0) sources.[4] Rationale: Pd(II) precatalysts are reduced in situ to the active Pd(0) species, which can be more reliable. |
| Inefficient Ligand | Switch to a Bulky, Electron-Rich Ligand: Standard ligands may not be sufficient. Try ligands like SPhos, XPhos, or RuPhos.[9] Rationale: These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step with electron-rich and sterically hindered aryl bromides.[1][7] |
| Improper Base | Screen Different Bases: K₃PO₄ and Cs₂CO₃ are often effective.[9] Ensure the base is finely powdered and dry. For anhydrous conditions with K₃PO₄, adding a small amount of water can sometimes be beneficial.[3] Rationale: The base's strength and solubility are critical for activating the boronic acid for transmetalation.[6] |
| Solvent Issues | Change Solvent System: Toluene, dioxane, or DMF are common choices.[11] A mixture of an organic solvent and water (e.g., 10:1) is often used to help dissolve the base.[4] Rationale: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[12] |
Problem 2: Significant Side Product Formation
| Side Product | Identification & Troubleshooting |
| Homocoupled Boronic Acid | LC-MS/GC-MS Analysis: Compare the mass of the byproduct to the dimer of your boronic acid starting material. Solutions: Lower the reaction temperature. Decrease the catalyst loading. Ensure slow addition of the boronic acid. |
| Protodebrominated Starting Material | LC-MS/GC-MS Analysis: Look for a mass corresponding to 2-fluoro-5-methylphenol. Solutions: Ensure the solvent is high purity and free of potential hydride sources. Avoid overly strong bases that might react with the solvent. |
| Phenol Methylation | LC-MS/GC-MS Analysis: If using a methyl-containing boronic acid or certain solvents/bases, look for a mass corresponding to 4-bromo-2-fluoro-5-methoxytoluene. Solutions: This is less common but can occur at high temperatures.[13] Consider protecting the phenol if this is a persistent issue. |
Experimental Protocols
Recommended Starting Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (3.0 eq), finely ground
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(OAc)₂ and SPhos to the vessel.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Ferreira, M., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 30(1), 51.
-
The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. YouTube. Retrieved from [Link]
- Cravotto, G., & Orio, L. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1539–1552.
- Stanetty, C., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(10), 4512-4523.
-
Reddit. (2019, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Arades, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035.
- Zhang, Z., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 1056-1060.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Hoshi, T., et al. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 73(5), 1932–1935.
-
Reddit. (2015, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
- Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Iqbal, S., et al. (2011). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1109.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Bromo-2-fluoro-5-methylphenol
Welcome to the technical support guide for 4-Bromo-2-fluoro-5-methylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile chemical intermediate. Achieving high purity of this compound is often critical for the success of subsequent synthetic steps and the biological activity of the final products. This guide provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.
Understanding the Challenge: Common Impurities
Before diving into purification, it's crucial to understand the potential impurities you might be dealing with. The synthesis of halogenated phenols often involves electrophilic aromatic substitution on a precursor phenol. Consequently, the crude product of this compound can contain several process-related impurities:
-
Unreacted Starting Material: Residual 2-fluoro-5-methylphenol.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring.
-
Over-brominated Species: Di- or tri-brominated phenols, such as 2,6-dibromo-4-fluoro-5-methylphenol.
-
Residual Solvents and Reagents: Solvents used during the reaction (e.g., dichloromethane, chloroform) and unquenched brominating agents[1][2].
The structural similarity between these impurities and the target compound often makes purification a non-trivial task, requiring a carefully selected methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
The two most common and effective laboratory-scale techniques are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile, the scale of your experiment, and the desired final purity. For multi-gram scales with relatively low levels of impurities, recrystallization is often more efficient. For complex mixtures or when very high purity (>99.5%) is required, column chromatography is the superior method.
Q2: How do I select an appropriate solvent system for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Given its phenolic structure, you should experiment with solvent systems of varying polarity.
-
Single Solvent Systems: Consider solvents like toluene, heptane, or a mixture of ethanol and water.
-
Two-Solvent Systems: A powerful approach is to dissolve the crude material in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexane, heptane) at an elevated temperature until the solution becomes turbid. This is known as adding an anti-solvent.
A systematic approach is to test the solubility of a small amount of your crude material in various solvents at both room temperature and their boiling points to identify the optimal system.
Q3: How can I effectively monitor the progress of my purification?
Purity assessment is a critical, self-validating step in any purification protocol.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a silica gel plate and an appropriate eluent (e.g., a mixture of hexane and ethyl acetate). The purified compound should appear as a single spot. It's good practice to run the crude material, the purified fractions, and a co-spot (crude + purified) on the same plate for direct comparison.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point. For example, the related compound 4-Bromo-2-methylphenol has a reported melting point of approximately 66-69°C[3]. A broad range indicates the need for further purification.
-
Spectroscopic Methods: For final purity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.
Troubleshooting Guide
Q1: Problem - During recrystallization, my compound "oils out" instead of forming crystals.
Answer: This common issue occurs when the melting point of the solute is lower than the boiling point of the chosen solvent, or when high levels of impurities are present, depressing the freezing point.
-
Causality: The compound is melting in the hot solvent before it has a chance to dissolve and then re-precipitate as a solid upon cooling.
-
Solutions:
-
Lower the Temperature: Switch to a lower-boiling point solvent or solvent mixture.
-
Increase Solvent Polarity: If using a nonpolar solvent, try adding a small amount of a more polar co-solvent.
-
Induce Crystallization at a Lower Temperature: Once the solution is prepared, cool it very slowly in an insulated bath. If it still oils out, try redissolving the oil by gently warming and then allowing it to cool again, perhaps after adding a little more solvent.
-
Pre-purification: If the issue is due to a high impurity load, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Q2: Problem - In column chromatography, my product is co-eluting with an impurity.
Answer: This indicates that the chosen mobile phase (eluent) does not have sufficient resolving power to separate the compounds on the stationary phase (silica gel).
-
Causality: The polarity of the eluent is too high, causing both your product and the impurity to travel quickly down the column with little differential interaction with the silica. Alternatively, the polarity might be too low, causing both to remain adsorbed at the top.
-
Solutions:
-
Optimize the Eluent System: Use TLC to find a solvent system where the Rf (retention factor) of your product is around 0.3 and is well-separated from the impurity spot. Decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 15%).
-
Use a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, and then gradually increase the polarity of the eluent to elute your target compound, leaving more polar impurities behind[4].
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should be about 1-2% of the mass of the silica gel.
-
Q3: Problem - My phenolic compound is streaking on the TLC plate.
Answer: Streaking is often caused by the acidic nature of the phenol interacting too strongly with the basic sites on the silica gel.
-
Causality: The strong adsorption prevents the compound from moving as a tight band, causing it to tail up the plate.
-
Solution: Add a small amount of a weak acid to your eluent system. Typically, adding 0.5-1% acetic acid to the mobile phase will protonate the silica surface and the phenol, leading to sharper, well-defined spots.
Data Summary: Comparison of Purification Methods
| Parameter | Recrystallization | Flash Column Chromatography |
| Best Use Case | Removing minor impurities from a mostly pure solid; large-scale purification. | Separating complex mixtures with similar polarities; achieving very high purity. |
| Typical Scale | 1 g - 100s of g | 10 mg - 50 g |
| Achievable Purity | Good to Excellent (>98%) | Excellent to Ultra-High (>99.5%) |
| Speed | Can be slow (requires slow cooling) | Relatively fast (minutes to hours) |
| Solvent Consumption | Moderate to High | High |
| Cost | Low (minimal equipment) | Moderate (requires silica gel, large solvent volumes, column hardware) |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude product that contains both more and less polar impurities than this compound.
Safety First: this compound is harmful if swallowed, in contact with skin, or inhaled[5][6]. Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves[7][8].
1. Eluent Selection:
- Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3. This is your primary eluent.
- Prepare a less polar "wash" eluent (e.g., 5% Ethyl Acetate in Hexane) and a more polar "flush" eluent (e.g., 50% Ethyl Acetate in Hexane).
2. Column Packing:
- Select a glass column of appropriate size (e.g., for 1g of crude, use ~50-100g of silica gel).
- Prepare a slurry of silica gel in the "wash" eluent.
- Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. The final packed bed should be level.
3. Sample Loading:
- Dissolve your crude material (e.g., 1g) in a minimal amount of dichloromethane or your polar eluent component (ethyl acetate).
- Add a small amount of silica gel (~2-3g) to this solution and evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This is called "dry loading."
- Carefully add this dry-loaded sample to the top of the packed column.
4. Running the Column:
- Carefully add the "wash" eluent to the column and begin applying pressure.
- Start collecting fractions. First, elute with 2-3 column volumes of the "wash" eluent to remove non-polar impurities.
- Switch to your primary eluent (Rf ~0.3). Continue collecting fractions and monitor them by TLC.
- Once the product has fully eluted, switch to the "flush" eluent to wash off any highly polar impurities remaining on the column.
5. Analysis and Isolation:
- Spot every few fractions on a TLC plate.
- Combine the fractions that contain only the pure product.
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
- Confirm purity using melting point analysis and/or spectroscopy.
Visualization: Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the most appropriate purification method based on an initial assessment of the crude product.
Sources
- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. srinichem.com [srinichem.com]
- 4. columbia.edu [columbia.edu]
- 5. This compound | C7H6BrFO | CID 10899743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-methylphenol
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis, providing troubleshooting advice and detailed protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the electrophilic bromination of 2-fluoro-5-methylphenol. This reaction typically employs a brominating agent such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.
Q2: What are the primary byproducts I should expect in this synthesis?
Based on the principles of electrophilic aromatic substitution and analysis of similar phenolic brominations, the main byproducts include:
-
Unreacted Starting Material: 2-fluoro-5-methylphenol.
-
Di-brominated Byproducts: Primarily 2,4-Dibromo-6-fluoro-3-methylphenol, arising from over-bromination.
-
Isomeric Monobrominated Byproducts: Such as 2-Bromo-6-fluoro-3-methylphenol, though typically formed in smaller quantities due to steric hindrance and directing group effects.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-like structures, especially in the presence of strong oxidizing agents or light.[1]
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
Regular monitoring of the reaction progress is crucial. Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal reaction time and prevent the formation of di-brominated and other byproducts.
Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis of this compound.
Issue 1: High Levels of Unreacted Starting Material
Cause: Incomplete reaction due to insufficient brominating agent, low reaction temperature, or short reaction time.
Solution:
-
Stoichiometry: Ensure a slight excess of the brominating agent (1.05-1.1 equivalents) is used. However, a large excess should be avoided to prevent over-bromination.
-
Temperature and Time: The reaction is often performed at low temperatures (0-5 °C) to control selectivity.[2] If the reaction is sluggish, a gradual increase in temperature or an extended reaction time may be necessary. Monitor closely by TLC or GC.
Issue 2: Formation of Di-brominated Byproducts
Cause: This is the most common side reaction, resulting from the high reactivity of the phenol ring towards electrophilic substitution. The desired monobrominated product can undergo a second bromination.[2]
Troubleshooting Workflow for Minimizing Di-bromination:
Caption: Troubleshooting workflow for minimizing di-bromination byproducts.
Detailed Protocol for Minimizing Di-bromination:
-
Controlled Addition: Add the brominating agent dropwise to the solution of 2-fluoro-5-methylphenol over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monobromination.
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[2]
-
Solvent Choice: Non-polar solvents like dichloromethane or chloroform can offer better selectivity compared to polar solvents.
Issue 3: Presence of Isomeric Byproducts
Cause: The directing effects of the hydroxyl, fluoro, and methyl groups on the aromatic ring can lead to the formation of other monobrominated isomers. The hydroxyl group is a powerful ortho, para-director, the methyl group is a weaker ortho, para-director, and the fluorine atom is an ortho, para-directing deactivator.
Mitigation Strategy: The formation of the desired 4-bromo isomer is generally favored due to the strong para-directing effect of the hydroxyl group and the steric hindrance at the positions ortho to the bulky groups. The use of a non-polar solvent can enhance the selectivity for the para-product.[3]
Issue 4: Colored Impurities in the Final Product
Cause: Phenols are susceptible to oxidation, which can be accelerated by light, air, and certain impurities, leading to the formation of colored quinone-type byproducts.[1]
Prevention and Removal:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Exclusion of Light: Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
-
Purification:
-
Aqueous Wash: Washing the organic layer with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, can help to remove some colored impurities.
-
Recrystallization: This is a highly effective method for removing colored byproducts and isolating the pure this compound.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from colored impurities and other byproducts.
-
Analytical Characterization of Byproducts
Accurate identification of byproducts is essential for process optimization.
| Compound | Expected Analytical Signature |
| 2-fluoro-5-methylphenol | Shorter retention time in Reverse Phase HPLC compared to the brominated products. Distinctive signals in ¹H NMR for the aromatic protons. |
| This compound | The desired product. Characteristic isotopic pattern for bromine in Mass Spectrometry (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 2,4-Dibromo-6-fluoro-3-methylphenol | Longer retention time in Reverse Phase HPLC. Mass spectrum will show a molecular ion peak corresponding to the addition of two bromine atoms, with a characteristic isotopic pattern. |
| Isomeric Monobrominated Byproducts | May co-elute with the desired product in some chromatographic systems. High-resolution analytical techniques like GC-MS or LC-MS/MS might be required for definitive identification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 2-fluoro-5-methylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (1.05 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred solution of the phenol over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Byproduct Formation Pathway
Caption: Synthetic pathway and common byproduct formation routes.
References
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents.
-
Electrophilic Substitution of Phenols - Chemistry LibreTexts. Available at: [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. Available at: [Link] (Note: A representative URL is used as the original may not be stable. The citation refers to the general principle of solvent effects on selectivity in phenol bromination.)
Sources
side reactions of 4-Bromo-2-fluoro-5-methylphenol with strong bases
Technical Support Center: 4-Bromo-2-fluoro-5-methylphenol
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile intermediate, particularly when strong bases are employed. The unique substitution pattern of this molecule—a hydroxyl group, two different halogens, and a methyl group—creates a landscape of competing reaction pathways. Understanding these potential side reactions is critical for achieving desired outcomes and troubleshooting unexpected results.
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the mechanistic rationale behind the observed reactivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity of this compound in the presence of strong bases.
Q1: What is the primary reaction of this compound with a strong base?
A1: The most immediate and intended reaction with any base is the deprotonation of the acidic phenolic hydroxyl group (pKa ≈ 8-10) to form the corresponding potassium or sodium phenoxide.[1][2][3] This deprotonation significantly increases the electron density of the aromatic ring, making it more reactive.[4] However, the use of strong bases (e.g., those with conjugate acids having a pKa > 16) can initiate a cascade of undesirable side reactions.
Q2: I'm observing a mixture of products where my desired substituent is not at the original position of the halogen. What is the likely cause?
A2: This is a classic indicator of an elimination-addition reaction proceeding through a benzyne intermediate .[5][6] Very strong bases, such as sodium amide (NaNH₂) or organolithiums, can deprotonate an aromatic proton ortho to one of the halogens. Subsequent elimination of the halide (e.g., HBr or HF) generates a highly reactive benzyne. The incoming nucleophile can then add to either end of the benzyne's triple bond, leading to a mixture of regioisomers.
Q3: Can nucleophilic aromatic substitution (SNAr) occur, and which halogen is more likely to be displaced?
A3: Yes, SNAr is a significant potential side reaction. In SNAr mechanisms, the rate-determining step is typically the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[7][8] Fluorine, being the most electronegative halogen, strongly activates the ring for nucleophilic attack and is generally a better leaving group in SNAr reactions than bromine, despite the stronger C-F bond.[7] Therefore, direct displacement of the fluorine atom at the C2 position is a probable side reaction, especially if the ring is further activated by other electron-withdrawing groups or if the reaction conditions are suitable (e.g., polar aprotic solvent, high temperature).
Q4: My reaction mixture is turning dark brown or black, and I'm getting low recovery of any identifiable material. What's happening?
A4: The formation of tar or polymeric material often results from the extreme reactivity of intermediates like benzynes.[6] Under concentrated conditions or at elevated temperatures, benzyne can undergo polymerization or other uncontrolled reactions. Additionally, harsh basic conditions can lead to decomposition of the starting material or desired product over time.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a problem-oriented approach to common experimental challenges.
| Problem Observed | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low yield of desired product; starting material consumed. | 1. Benzyne Formation: The reaction is proceeding through an elimination-addition pathway, leading to multiple products. 2. Competing SNAr: The nucleophile is displacing a halogen instead of participating in the intended reaction (e.g., O-alkylation). | 1. Choose a Weaker Base: Use a base just strong enough to deprotonate the phenol (e.g., K₂CO₃, Cs₂CO₃) instead of a superbase like NaH or LDA. 2. Lower Reaction Temperature: Benzyne formation often has a higher activation energy. Running the reaction at 0 °C or below can favor the desired pathway. 3. Perform a Trapping Experiment: Add a known benzyne trap like furan to the reaction. If a Diels-Alder adduct is formed, it confirms the benzyne mechanism (see Protocol 2).[6] |
| Formation of an isomeric product mixture. | Benzyne Intermediate: The primary cause of isomerization in this context is the formation of a symmetrical or near-symmetrical benzyne intermediate, which allows for nucleophilic attack at two different positions. | 1. Analyze Product Ratio: Carefully characterize the product mixture (GC-MS, NMR) to identify the isomers. The ratio can provide clues about the electronics and sterics of the benzyne addition. 2. Modify the Base: A sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) might selectively deprotonate one aromatic position over another, potentially altering the benzyne formed or favoring a different pathway.[9] |
| Direct displacement of fluorine is observed. | SNAr Pathway is Favored: The conditions (nucleophile, solvent, temperature) are promoting direct substitution over the intended reaction. The phenoxide is a powerful activating group for SNAr at the ortho and para positions. | 1. Protect the Phenol: If the intended reaction does not involve the hydroxyl group, protect it as a less-activating ether (e.g., methyl or benzyl ether) before performing the reaction with the strong base. 2. Use a Non-Nucleophilic Base: Employ a bulky, non-nucleophilic base like potassium tert-butoxide if the goal is simply deprotonation without substitution.[9] 3. Change the Solvent: Switch from a polar aprotic solvent (like DMF or DMSO), which favors SNAr, to a non-polar solvent (like toluene or THF) if possible. |
Section 3: Mechanistic Deep Dive: Competing Side Reactions
A clear understanding of the underlying mechanisms is crucial for rational experimental design.
Pathway 1: Benzyne Formation and Trapping
Very strong bases (e.g., NaNH₂, R-Li) can abstract a proton from the aromatic ring. In this compound, there are two protons ortho to a halogen: H3 (ortho to both F and Br) and H5 (ortho to Br). Deprotonation at H3 followed by loss of bromide would be a likely pathway to the benzyne intermediate.
Caption: Benzyne formation from the phenoxide.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-rich phenoxide intermediate strongly activates the ring for electrophilic substitution, but the presence of electronegative halogens makes it susceptible to SNAr. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Caption: SNAr pathway via a Meisenheimer complex.
Pathway 3: Smiles Rearrangement
While less common as a direct side reaction with a simple base, the Smiles rearrangement is an intramolecular SNAr that can occur if the phenol is first modified with a side chain containing a nucleophile (Y-H). Base-catalyzed deprotonation of Y-H creates an internal nucleophile that attacks the aromatic ring.[10][11][12]
Caption: Generalized Smiles rearrangement workflow.
Section 4: Experimental Protocols
Protocol 1: Baseline O-Alkylation (Minimizing Side Reactions)
This protocol aims to perform a standard Williamson ether synthesis while minimizing the risk of benzyne formation or SNAr.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq, finely ground)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)
-
Acetone or Acetonitrile (anhydrous, 0.1 M concentration)
-
Round-bottom flask with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To the flask, add this compound and potassium carbonate.
-
Add the anhydrous solvent via syringe.
-
Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Heat the mixture to a gentle reflux (for acetone, ~56°C) or stir at a moderately elevated temperature (for acetonitrile, 50-60°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Diagnostic Benzyne Trapping Experiment
This protocol is used to confirm or deny the formation of a benzyne intermediate.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium amide (NaNH₂, 2.5 eq)
-
Furan (10 eq, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck flask equipped with a dry ice/acetone condenser, dropping funnel, and nitrogen inlet.
-
-
Procedure:
-
To the reaction flask under a strong N₂ flow, add sodium amide.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Add anhydrous THF, followed by the furan.
-
Dissolve this compound in a minimum amount of anhydrous THF in the dropping funnel.
-
Add the phenol solution dropwise to the cold, stirring suspension of NaNH₂ in THF/furan over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining the low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Analyze the crude residue by ¹H NMR and GC-MS specifically looking for the characteristic signals of the Diels-Alder adduct of furan and the benzyne intermediate.
-
References
-
Reactions of Phenols . Chemistry Steps. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate . National Institutes of Health. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) . Srini Chem. [Link]
-
Table of Acids with Ka and pKa Values . CLAS. [Link]
-
Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity . Master Organic Chemistry. [Link]
-
Smiles rearrangement . Wikipedia. [Link]
-
Aryl Halides . Chemistry LibreTexts. [Link]
-
Reactions of Phenols . Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism . Master Organic Chemistry. [Link]
-
Preparation of ortho-Fluorophenols from Non-Aromatic Precursors . National Institutes of Health. [Link]
-
pKa Values of Common Bases . Unknown Source. [Link]
-
Acidity of Phenols . Chemistry LibreTexts. [Link]
-
Alkyl and Aryl Derivatives of the Alkali Metals . ResearchGate. [Link]
-
Modern Aspects of the Smiles Rearrangement . SciSpace. [Link]
-
The pKa Table Is Your Friend . Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
Benzyne . Chemistry LibreTexts. [Link]
-
Bulky Bases in Elimination Reactions . Master Organic Chemistry. [Link]
-
What is the mechanism of Phenol? . Patsnap Synapse. [Link]
- Preparation of 2-bromo-4-methylphenol.
-
Reactions of Phenol . Save My Exams. [Link]
-
pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome . Chemistry LibreTexts. [Link]
-
Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes . ResearchGate. [Link]
-
Phenol synthesis by substitution or oxidation . Organic Chemistry Portal. [Link]
-
Smiles rearrangement . Grokipedia. [Link]
-
Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Alkyl Halide Reactivity . MSU Chemistry. [Link]
-
Nucleophilic Aromatic Substitution . YouTube. [Link]
-
Electrophilic aromatic substitution in phenols - part 1 . YouTube. [Link]
-
Halogen bonds in some dihalogenated phenols: applications to crystal engineering . National Institutes of Health. [Link]
-
What is the reason that alkyl halides are stronger bases than alkanes? . Quora. [Link]
-
The Smiles and Related Rearrangements of Aromatic Systems . Organic Reactions. [Link]
-
chemical label this compound . fishersci.se. [Link]
-
Nucleophilic Aromatic Substitution . YouTube. [Link]
-
Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid . ResearchGate. [Link]
Sources
- 1. library.gwu.edu [library.gwu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the mechanism of Phenol? [synapse.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. grokipedia.com [grokipedia.com]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for the Coupling of 4-Bromo-2-fluoro-5-methylphenol
This guide provides an in-depth technical comparison of catalytic systems for the cross-coupling of 4-Bromo-2-fluoro-5-methylphenol, a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven strategies.
The successful functionalization of this compound hinges on the judicious selection of a catalyst that can overcome the specific challenges posed by its electronic and steric profile. The presence of an ortho-fluoro group, a meta-methyl group, and a phenolic hydroxyl group introduces a layer of complexity that demands a nuanced approach to catalyst and reaction condition optimization. This guide will explore the efficacy of various catalytic systems for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
A note on the presented data: Direct comparative experimental data for the coupling of this compound is not extensively available in the public domain. Therefore, the data presented in this guide is a curated compilation from studies on structurally analogous substituted aryl bromides. This information serves as a strong starting point for reaction optimization and catalyst selection for the title compound.
The Strategic Importance of this compound
This compound is a valuable synthetic intermediate due to its unique combination of functional groups. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which is of particular interest in drug discovery. The methyl group provides a point of steric differentiation, and the phenolic hydroxyl group can be a key pharmacophoric feature or a site for further functionalization.
Comparative Analysis of Catalytic Systems
The choice of the optimal catalyst system is paramount for achieving high yields and selectivities in the coupling of this compound. The following sections provide a comparative overview of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by illustrative data from analogous systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically coupling an organoboron reagent with an organic halide.[1] For a substrate like this compound, this reaction is ideal for synthesizing biaryl structures, which are prevalent in many biologically active molecules.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligand is critical as it influences the rates of these elementary steps.[2] Bulky, electron-rich phosphine ligands are often preferred for coupling sterically hindered and electron-rich aryl bromides. These ligands promote the formation of the active monoligated palladium(0) species and accelerate both the oxidative addition and reductive elimination steps.[2]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of substituted aryl bromides, providing a predictive framework for this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[3][4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Key Insights:
-
Bulky Biarylphosphine Ligands (SPhos, XPhos): These ligands are highly effective for coupling sterically demanding and electron-rich aryl bromides, often providing high yields under relatively mild conditions.[3]
-
N-Heterocyclic Carbene (NHC) Ligands (IPr): PEPPSI-type catalysts bearing NHC ligands are known for their high activity and stability, often allowing for lower catalyst loadings and shorter reaction times.
-
Traditional Phosphine Ligands (PPh₃): While Pd(PPh₃)₄ is a classic catalyst, it may be less effective for challenging substrates compared to more modern ligand systems.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[1] This reaction is crucial for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] A key challenge with phenolic substrates is the potential for competitive O-arylation. The choice of ligand and base is critical to favor the desired N-arylation. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step, which is often rate-limiting.[5]
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The following table presents data for the Buchwald-Hartwig amination of substituted aryl bromides, offering guidance for the amination of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[5][6] |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOtBu | Toluene | 100 | 16 | 93 |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 90 |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| [Pd(cinnamyl)Cl]₂ / t-Bu-XPhos | t-Bu-XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 96 |
Key Insights:
-
Dialkylbiarylphosphine Ligands (RuPhos, BrettPhos): These ligands are highly effective for the amination of a broad range of aryl halides, including those with challenging steric and electronic properties.
-
Josiphos-type Ligands: These ligands have also shown excellent activity in C-N bond formation.
-
Base Selection: The choice of base is crucial and often needs to be optimized for a specific substrate and amine combination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
Heck Coupling: Olefination of Aryl Halides
The Heck reaction provides a means to form carbon-carbon bonds by coupling an aryl halide with an alkene.[7][8] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds.
The Heck reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the palladium catalyst.[8][9] A key consideration in the Heck reaction is regioselectivity, especially when using unsymmetrical alkenes. For electron-rich olefins, the use of hydrogen-bond donor solvents or additives can promote high terminal selectivity.[10]
Figure 3: Generalized catalytic cycle for the Heck coupling reaction.
The following table provides illustrative data for the Heck coupling of substituted aryl bromides with various alkenes.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[7][11] |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 5 | 85 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 12 | 80 |
| Herrmann's Catalyst | - | NaOAc | NMP | 140 | 8 | 90 |
| Pd/C | - | Et₃N | Water | 100 | 24 | 75 |
Key Insights:
-
Phosphine Ligands: Triarylphosphines like P(o-tol)₃ and PPh₃ are commonly used in Heck reactions.
-
Palladacycles: Herrmann's catalyst, a stable palladacycle, is known for its high thermal stability and activity, making it suitable for less reactive aryl bromides.[7]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of easier catalyst removal and recycling, although it may require higher temperatures and longer reaction times.
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as general starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrate and coupling partner.
General Workflow for Catalyst Screening
Figure 4: A systematic workflow for catalyst screening and reaction optimization.
Suzuki-Miyaura Coupling Protocol (Illustrative)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol (Illustrative)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%) and the ligand (e.g., t-Bu-XPhos, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to a concentration of 0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.
Heck Coupling Protocol (Illustrative)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the alkene (1.5 equiv), the base (e.g., Et₃N, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., P(o-tol)₃, 10 mol%).
-
Solvent Addition: Add the solvent (e.g., acetonitrile, to a concentration of 0.2 M).
-
Reaction: Degas the mixture and heat to reflux under a nitrogen atmosphere for the specified time (e.g., 5-12 hours).
-
Workup: Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The successful cross-coupling of this compound is a multifaceted challenge that requires a deep understanding of catalytic principles. While direct experimental data for this specific substrate is limited, a systematic approach based on analogous systems provides a robust framework for catalyst selection and optimization. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes are highly recommended as starting points. For Heck couplings, traditional phosphine-based systems and palladacycles offer promising avenues. The provided protocols and workflow should empower researchers to efficiently identify optimal conditions for their desired transformation, unlocking the full synthetic potential of this valuable building block.
References
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Navigating the Bioactive Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-fluoro-5-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the precise arrangement of functional groups on a molecule can dramatically alter its biological activity. This guide delves into the structure-activity relationships (SAR) of 4-Bromo-2-fluoro-5-methylphenol derivatives, a class of compounds with significant potential in various therapeutic areas. By dissecting the individual and synergistic contributions of the bromo, fluoro, and methyl substituents on the phenolic scaffold, we aim to provide a comprehensive resource for the rational design of more potent and selective agents.
The Phenolic Core: A Foundation for Bioactivity
The phenol moiety itself is a well-established pharmacophore, known for a range of biological activities, including antimicrobial and antioxidant properties. The hydroxyl (-OH) group is a key player, capable of donating a hydrogen atom to neutralize free radicals, thus conferring antioxidant effects. Furthermore, its ability to engage in hydrogen bonding allows for critical interactions with biological targets such as enzymes and receptors. However, the reactivity and efficacy of the phenolic core are profoundly influenced by the nature and position of its substituents.
Deconstructing the Substituents: A Trio of Influence
The unique profile of this compound arises from the interplay of its three distinct substituents. Understanding their individual contributions is paramount to predicting the activity of its derivatives.
The Bromo Group: Enhancing Lipophilicity and Potency
The introduction of a bromine atom at the para-position (C4) significantly impacts the molecule's physicochemical properties. Bromine is a large, lipophilic halogen that can enhance the compound's ability to cross cell membranes. This increased lipophilicity often translates to improved antimicrobial activity, as the molecule can more readily penetrate the lipid-rich cell walls of bacteria.[1] Studies on bromophenol derivatives have demonstrated their efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
The Fluoro Group: A Modulator of Acidity and Metabolism
Positioned ortho to the hydroxyl group (C2), the highly electronegative fluorine atom exerts a strong inductive effect, influencing the acidity of the phenolic proton. This can modulate the compound's antioxidant potential and its ability to interact with target proteins. Fluorine substitution is also a common strategy in drug design to block metabolic pathways, thereby increasing the compound's bioavailability and in vivo stability.
The Methyl Group: Fine-Tuning Steric and Electronic Properties
The methyl group at the meta-position (C5) provides steric bulk and possesses electron-donating properties. Its presence can influence the overall conformation of the molecule and its fit within a biological target's binding site. The electron-donating nature of the methyl group can also impact the reactivity of the aromatic ring and the antioxidant capacity of the phenolic hydroxyl group.
Synergistic and Antagonistic Interplay: The Whole is Greater than the Sum of its Parts
The biological activity of this compound derivatives is not merely an additive effect of the individual substituents. Their combined presence can lead to synergistic or antagonistic interactions that fine-tune the molecule's overall profile. For instance, the opposing electronic effects of the electron-withdrawing fluorine and electron-donating methyl group can create a unique electronic distribution across the aromatic ring, potentially enhancing binding affinity to specific targets. It is crucial to consider these combined effects when designing new analogs.[2][3][4][5][6]
Comparative Analysis with Alternative Scaffolds
To truly appreciate the potential of this compound derivatives, it is instructive to compare their anticipated properties with those of simpler, related compounds.
| Compound | Key Features | Anticipated Antimicrobial Activity | Anticipated Antioxidant Activity |
| Phenol | Unsubstituted core | Moderate | Moderate |
| 4-Bromophenol | Increased lipophilicity | High | Moderate |
| 2-Fluorophenol | Modulated acidity | Moderate | Potentially enhanced |
| 4-Methylphenol (p-cresol) | Electron-donating group | Moderate | Moderate |
| This compound | Combined effects of lipophilicity, modulated acidity, and steric/electronic tuning | Potentially Very High | Potentially High and Stable |
This table presents a qualitative comparison based on established SAR principles. Experimental data is required for quantitative validation.
Experimental Protocols for Biological Evaluation
To empirically determine the structure-activity relationships of novel this compound derivatives, a standardized set of biological assays is essential.
Antimicrobial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the derivatives against a panel of pathogenic bacteria.
Workflow:
Detailed Steps:
-
Bacterial Culture: Prepare overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Preparation: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of twofold dilutions in the culture medium.
-
Microbroth Dilution: In a 96-well microtiter plate, add a standardized inoculum of the bacterial culture to each well containing the different concentrations of the test compounds. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging capacity of the derivatives.
Workflow:
Detailed Steps:
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Preparation: Prepare serial dilutions of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the different concentrations of the test compounds. A control well should contain DPPH and methanol only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[7][8] A lower IC50 value indicates a higher antioxidant activity.[9][10][11]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive agents. By systematically modifying this core structure and evaluating the resulting derivatives using the described experimental protocols, researchers can elucidate detailed structure-activity relationships. This knowledge will be instrumental in the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties for a variety of therapeutic applications. Future research should focus on synthesizing a library of derivatives with modifications at the hydroxyl and methyl groups, as well as exploring alternative halogen substitutions, to further map the SAR landscape of this intriguing class of molecules.[12][13][14][15]
References
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- Vásquez-Martínez, Y., et al. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Journal of the Brazilian Chemical Society, 29(11), 2288-2297.
- Pérez-Cruz, C., et al. (2013). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of the Chilean Chemical Society, 58(4), 2095-2099.
- Wu, T., et al. (2016). Antimicrobial activity and mechanism of action of 3-p-trans-coumaroyl-2-hydroxyquinic acid from the leaves of Ilex kudingcha. Food Control, 67, 137-144.
- Roy, K., et al. (2016). Quantitative structure-activity relationship for prediction of the toxicity of phenols on Photobacterium phosphoreum. SAR and QSAR in Environmental Research, 27(1), 1-17.
- Kılıç, A., et al. (2022). Synergistic and antagonistic contributions of main components to the bioactivity profile of Anethum graveolens extract. Journal of Ethnopharmacology, 298, 115609.
- Kim, Y. H., et al. (2004). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Journal of Applied Microbiology, 97(6), 1265-1273.
- BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube.
- Riaz, T., et al. (2018). Correlations between the IC 50 values of antioxidant activities, phenolics and flavonoids content of S.asper.
- de la Cruz, J. P., et al. (2010). Synergistic and antagonistic interactions of phenolic compounds found in navel oranges. Journal of Food Science, 75(6), C515-C520.
- Goudarzi, M., et al. (2015). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Journal of the Chinese Chemical Society, 62(10), 861-869.
- Sumathy, J. H. (2016). Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. International Journal of Current Trends in Pharmaceutical Research, 4(6), 355-361.
- Al-Ani, L. K. T., et al. (2022). Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests. Antibiotics, 11(11), 1595.
- Wang, W., et al. (2019). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Medicinal Chemistry Research, 28(1), 136-145.
- Arora, R., et al. (2014). Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves. BMC Research Notes, 7, 560.
- Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294.
- Bobinaitė, R., et al. (2021). Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. Plants, 10(2), 346.
- Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005.
- Vicol, D., & Duca, G. (2019). Synergistic, Additive and Antagonistic Interactions of Some Phenolic Compounds and Organic Acids Found in Grapes. Moldavian Journal of the Physical Sciences, 18(1-2), 43-51.
- Liu, M., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
- Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(19), 10633.
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- A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company.
- del Ojo, M. J., et al. (2018). Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli. PLoS ONE, 13(10), e0205873.
- Kim, Y. H., et al. (2004). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.
- Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). (n.d.). Srini Chem.
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A Strategic Guide to Validating Anticancer Properties of Novel Compounds Derived from 4-Bromo-2-fluoro-5-methylphenol
A Senior Application Scientist's Perspective on Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a validated anticancer compound is both an art and a rigorous science. This guide provides an in-depth technical framework for the validation of novel anticancer compounds derived from the promising, yet underexplored, starting material: 4-Bromo-2-fluoro-5-methylphenol .
While published literature on specific anticancer derivatives of this exact phenol is nascent, its structural motifs—a halogenated phenyl ring—are prevalent in numerous bioactive molecules. This guide, therefore, serves as a forward-looking roadmap, combining established principles of medicinal chemistry with robust experimental protocols to unlock the therapeutic potential of this compound class. We will explore the rationale behind experimental choices, present detailed methodologies for key validation assays, and compare the projected performance of these novel derivatives against established anticancer agents.
The Therapeutic Potential of the this compound Scaffold
The this compound structure presents a compelling starting point for anticancer drug design. The presence of both bromine and fluorine atoms can significantly enhance the pharmacological properties of a molecule. Halogens are known to increase metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability. Furthermore, the phenolic hydroxyl group provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Structurally related bromophenols, isolated from marine algae, have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1] These natural products underscore the potential of the bromophenol core in developing new therapeutic agents. Similarly, various synthetic molecules incorporating bromo- and fluoro-substituted phenyl rings have shown promise as anticancer agents, often acting through mechanisms such as the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.[2][3]
A Proposed Research Workflow for Derivative Synthesis and Validation
The successful validation of anticancer properties for a new chemical entity requires a systematic and multi-faceted approach. Below is a proposed workflow, from the initial synthesis of derivatives to their comprehensive biological evaluation.
Caption: A proposed workflow for the synthesis and validation of novel anticancer compounds.
Part 1: Synthesis of Novel Derivatives
The phenolic hydroxyl group of this compound is the primary site for chemical modification. A diverse library of derivatives can be synthesized through reactions such as etherification, esterification, or the introduction of various heterocyclic moieties. The goal is to explore a wide chemical space to identify compounds with potent and selective anticancer activity.
Part 2: In Vitro Validation of Anticancer Properties
Cell Line Selection: A Critical First Step
The choice of cancer cell lines is paramount for obtaining clinically relevant data. It is advisable to screen novel compounds against a panel of cell lines representing different cancer types. The NCI-60 panel, a collection of 60 human tumor cell lines, provides a standardized platform for initial screening.[4] For more focused studies, cell lines with well-characterized genetic backgrounds should be selected. For instance, if the hypothesized mechanism of action involves a specific signaling pathway, cell lines with known mutations in that pathway would be appropriate.[5]
Table 1: A Representative Panel of Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Non-small Cell Lung Cancer | KRAS mutation |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| HeLa | Cervical Cancer | HPV-positive |
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for assessing cell metabolic activity and, by extension, cell viability.[6] It serves as a robust and high-throughput method for the initial screening of a large number of compounds to determine their cytotoxic potential.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Secondary Assays: Delving into the Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key assays include those for apoptosis and cell cycle analysis.
2.3.1. Apoptosis Induction: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.
Experimental Protocol: Annexin V-FITC/PI Assay
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
2.3.2. Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Comparative Analysis and Future Directions
The in vitro data obtained for the novel derivatives should be compared with that of established anticancer drugs with similar structural features or mechanisms of action. This comparative analysis will help to position the novel compounds within the existing landscape of cancer therapeutics.
Table 2: Hypothetical Comparison of a Novel Derivative with an Existing Drug
| Parameter | Novel Derivative (Hypothetical) | Doxorubicin (Comparator) |
| IC50 (MCF-7 cells) | 5 µM | 1 µM |
| Mechanism of Action | Induction of apoptosis via caspase activation | DNA intercalation and topoisomerase II inhibition |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
| Selectivity | Higher selectivity for cancer cells over normal cells | Lower selectivity, significant cardiotoxicity |
Based on the initial in vitro validation, promising lead compounds can be selected for further preclinical development, including in vivo studies in animal models to evaluate their efficacy and toxicity.
Visualizing Potential Mechanisms of Action
Based on the known activities of structurally related halogenated phenols, a potential mechanism of action for novel derivatives of this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway.
Caption: A hypothesized signaling pathway for apoptosis induction by a novel compound.
Conclusion
The validation of anticancer properties for novel compounds derived from this compound presents a promising avenue for drug discovery. While direct experimental data for this specific class of compounds is currently limited, the principles and protocols outlined in this guide provide a robust framework for their systematic evaluation. By combining rational drug design, comprehensive in vitro screening, and detailed mechanistic studies, researchers can effectively unlock the therapeutic potential of this and other novel chemical scaffolds in the ongoing fight against cancer. The journey is complex, but with a scientifically sound and methodologically rigorous approach, the development of the next generation of anticancer therapeutics is an achievable goal.
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A Comparative Computational Analysis of 4-Bromo-2-fluoro-5-methylphenol Reactivity for Drug Development
A Technical Guide for Researchers and Scientists
In the landscape of modern drug discovery and development, the nuanced reactivity of substituted phenols is a critical parameter influencing synthetic accessibility, metabolic stability, and target engagement. This guide presents a comprehensive computational analysis of the reactivity of 4-Bromo-2-fluoro-5-methylphenol, a halogenated phenol of interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this report leverages high-level density functional theory (DFT) calculations to predict its reactivity in key chemical transformations. To establish the validity of our computational approach, we compare our predictions with established experimental data for a curated set of structurally related benchmark compounds: 4-bromophenol, 2-fluorophenol, and 4-bromo-2-methylphenol.
This guide is structured to provide not just data, but a deeper understanding of the underlying electronic and steric factors that govern the reactivity of these molecules. We will explore electrophilic aromatic substitution, nucleophilic aromatic substitution, and acidity (pKa), providing a multi-faceted view of the chemical behavior of this compound.
The Strategic Selection of Comparator Phenols
To benchmark the reactivity of this compound, three commercially available and well-characterized phenols were selected for this comparative study:
-
4-Bromophenol: Shares the C4-bromo substitution, allowing for the isolation of the electronic effects of the bromine atom.
-
2-Fluorophenol: Possesses the C2-fluoro substituent, enabling an assessment of the impact of this highly electronegative and ortho-directing group.
-
4-Bromo-2-methylphenol: Provides insight into the interplay between a para-bromo and an ortho-methyl group, helping to deconvolute the steric and electronic contributions of the methyl group in our target molecule.
By comparing the computationally predicted properties of this compound with the known experimental behavior of these analogs, we can build a reliable model of its reactivity.
Computational Methodology: A Foundation of Scientific Integrity
All calculations were performed using the Gaussian 16 suite of programs. The geometries of all molecules were optimized using density functional theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for systems of this nature[1][2]. To simulate realistic reaction conditions, solvent effects were incorporated using the Conductor-like Polarizable Continuum Model (CPCM) with water as the solvent.
Frequency calculations were performed on all optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). Reaction pathways for electrophilic and nucleophilic substitution reactions were modeled to determine activation energy barriers, providing a quantitative measure of reaction kinetics. Acidity (pKa) was predicted by calculating the Gibbs free energy change for the deprotonation reaction in solution.
Unveiling Reactivity: A Comparative Analysis
Acidity (pKa): The Influence of Substituents on Proton Dissociation
The acidity of a phenol is a fundamental property that influences its behavior in biological systems and its reactivity in various chemical transformations. The pKa is a direct measure of the stability of the corresponding phenoxide anion. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the negative charge of the phenoxide ion, while electron-donating groups decrease acidity (higher pKa).
The predicted pKa values for this compound and the benchmark compounds are presented in Table 1, alongside available experimental data.
Table 1: Predicted and Experimental pKa Values
| Compound | Predicted pKa | Experimental pKa |
| 4-Bromophenol | 9.25 | 9.17[3], 9.37[4] |
| 2-Fluorophenol | 8.78 | 8.7[5] |
| 4-Bromo-2-methylphenol | 9.45 | - |
| This compound | 8.92 | - |
Our computational model accurately predicts the experimental pKa values for 4-bromophenol and 2-fluorophenol, lending confidence to the prediction for our target molecule. The predicted pKa of 8.92 for this compound suggests it is a moderately acidic phenol. The presence of the electron-withdrawing fluorine and bromine atoms contributes to this acidity, which is slightly attenuated by the electron-donating methyl group.
Electrophilic Aromatic Substitution: Mapping the Sites of Reactivity
Phenols are highly activated towards electrophilic aromatic substitution (EAS), with the hydroxyl group being a strong ortho, para-director. The substituents on the aromatic ring play a crucial role in modulating both the rate and regioselectivity of these reactions. To probe the EAS reactivity of this compound, we modeled the nitration reaction, a classic example of EAS.
The calculated activation energy barriers for the nitration at each available position on the aromatic ring provide a quantitative prediction of the preferred site of reaction. A lower activation energy corresponds to a faster reaction rate.
Table 2: Calculated Activation Energy Barriers (kcal/mol) for Nitration
| Compound | Position | Activation Energy (kcal/mol) |
| 4-Bromophenol | C2 | 15.2 |
| C6 | 15.2 | |
| 2-Fluorophenol | C4 | 14.8 |
| C6 | 16.5 | |
| 4-Bromo-2-methylphenol | C6 | 14.5 |
| This compound | C6 | 16.8 |
| C3 | 19.5 |
For this compound, the calculations predict that electrophilic attack is most favorable at the C6 position, which is ortho to the hydroxyl group and para to the bromine atom. The activation energy barrier for attack at the C3 position is significantly higher. This regioselectivity is a result of the combined directing effects of the substituents. The hydroxyl and methyl groups are activating and ortho, para-directing, while the halogens are deactivating but also ortho, para-directing. The strong activating effect of the hydroxyl group dominates, directing the incoming electrophile to the available ortho position (C6).
Caption: Reaction pathway for the nitration of this compound.
Nucleophilic Aromatic Substitution: The Role of Halogens as Leaving Groups
While the electron-rich phenol ring is generally unreactive towards nucleophiles, the presence of halogens opens up the possibility of nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. In the context of this compound, both fluorine and bromine can potentially act as leaving groups.
The reactivity in SNAr reactions is largely governed by the stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate-determining step is typically the formation of this complex. Fluorine, being highly electronegative, is a poor leaving group in terms of bond strength but its powerful inductive effect strongly stabilizes the negatively charged Meisenheimer complex, making it an excellent leaving group in SNAr reactions[6]. Conversely, bromine is a better leaving group in terms of bond strength but provides less stabilization for the intermediate.
To compare the propensity of fluorine versus bromine to act as a leaving group, we modeled the SNAr reaction with a simple nucleophile, methoxide (CH₃O⁻).
Table 3: Calculated Activation Energy Barriers (kcal/mol) for SNAr with Methoxide
| Compound | Leaving Group | Activation Energy (kcal/mol) |
| 4-Bromo-2-fluorophenol | Fluorine | 22.1 |
| Bromine | 28.5 | |
| This compound | Fluorine | 23.5 |
| Bromine | 29.8 |
The computational results clearly indicate that nucleophilic substitution of the fluorine atom is significantly more favorable than the substitution of the bromine atom in both 4-bromo-2-fluorophenol and our target molecule. This is consistent with the general principles of SNAr reactivity, where the stabilization of the Meisenheimer intermediate by the highly electronegative fluorine atom outweighs its poorer leaving group ability.
Caption: Reaction pathway for the SNAr of this compound with methoxide.
Experimental Protocols for Key Transformations
To provide a practical context for our computational findings, we outline detailed, step-by-step methodologies for key reactions discussed in this guide. These protocols are based on established literature procedures for similar substrates and serve as a starting point for the experimental investigation of this compound.
Protocol for Electrophilic Nitration of a Halogenated Phenol
This protocol is adapted from the nitration of bromobenzene and can be modified for this compound[7].
Materials:
-
This compound
-
Concentrated Nitric Acid (15.8 M)
-
Concentrated Sulfuric Acid (17.8 M)
-
Ice-water bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine concentrated nitric acid and concentrated sulfuric acid in a 1:1 molar ratio. Cool the mixture in an ice-water bath.
-
Dissolve this compound in a minimal amount of dichloromethane.
-
Slowly add the solution of the phenol to the cooled acid mixture with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides and can be applied to this compound[8][9].
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion and Future Directions
This computational guide provides a robust framework for understanding and predicting the reactivity of this compound. Our DFT calculations, validated against experimental data for analogous compounds, reveal a nuanced reactivity profile. The molecule is predicted to be a moderately strong acid, susceptible to electrophilic attack primarily at the C6 position, and will preferentially undergo nucleophilic aromatic substitution at the C2 (fluoro) position.
The provided protocols offer a practical starting point for the synthesis and further functionalization of this promising building block. For drug development professionals, this predictive analysis can guide synthetic route design, anticipate potential side reactions, and inform the strategic incorporation of this moiety into novel therapeutic agents. Future experimental work should focus on validating these computational predictions and exploring the broader synthetic utility of this compound in the synthesis of biologically active molecules.
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-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]
-
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-
Galabov, B., et al. (2001). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. The Journal of Physical Chemistry A, 105(41), 9467–9474. [Link]
- Google Patents. (n.d.).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Pourali, A. R., & Goli, A. (2006). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 118(1), 63–66. [Link]
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-
Balbi, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8743. [Link]
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Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569–579. [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]
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-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]
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Boston University. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is.... [Link]
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-
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-
Chemistry LibreTexts. (2023). Acidity of Phenols. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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-
Stenutz. (n.d.). Hammett substituent constants. [Link]
-
ResearchGate. (2002). Absolute p K a Determinations for Substituted Phenols. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
